2-Methyloxazolo[4,5-c]pyridin-7-amine
Description
Properties
CAS No. |
118767-90-1 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.153 |
IUPAC Name |
2-methyl-[1,3]oxazolo[4,5-c]pyridin-7-amine |
InChI |
InChI=1S/C7H7N3O/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,8H2,1H3 |
InChI Key |
OFQXURHXZYLGAL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CN=CC(=C2O1)N |
Synonyms |
Oxazolo[4,5-c]pyridine, 7-amino-2-methyl- (6CI) |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Strategic Importance of the 2-Methyl Oxazolopyridine Scaffold
An In-Depth Technical Guide to 2-Methyl Substituted Oxazolopyridine Analogs: Synthesis, Biological Activity, and Drug Development Insights
The oxazolopyridine scaffold, a fused heterocyclic system, represents a privileged structure in medicinal chemistry. Its structural similarity to naturally occurring purine bases allows it to interact with a wide array of biological targets, including enzymes and receptors.[1][2] The fusion of an oxazole ring to a pyridine core creates a unique electronic and steric environment, offering opportunities for diverse molecular interactions. The pyridine fragment, being polar and an acceptor, can enhance aqueous solubility and form additional hydrogen bonds with target proteins, a desirable trait in drug design.[3]
This guide focuses specifically on analogs bearing a methyl group at the 2-position of the oxazole ring. This substitution is not arbitrary; the 2-methyl group can serve several critical functions. It can act as a key recognition element, fitting into specific hydrophobic pockets within a protein's active site. Furthermore, it can influence the overall conformation of the molecule and protect the oxazole ring from metabolic degradation, thereby improving pharmacokinetic properties. The exploration of 2-methyl substituted oxazolopyridines has led to the discovery of potent modulators of various biological pathways, establishing this class of compounds as a fertile ground for drug discovery.[4][5]
Part 1: Synthetic Strategies and Methodologies
The successful development of novel therapeutics hinges on robust and flexible synthetic routes. The synthesis of the 2-methyl oxazolopyridine core can be broadly approached via two primary strategies: building the oxazole ring onto a pre-existing pyridine (the most common route) or constructing the pyridine ring onto an oxazole precursor.
Primary Synthetic Pathway: Cyclization from o-Aminopyridinols
The most prevalent and versatile method involves the condensation and subsequent cyclization of an appropriately substituted ortho-aminopyridinol with an acetic acid equivalent. This approach allows for the late-stage introduction of the key 2-methyl-oxazolo feature.
Conceptual Workflow:
Caption: General workflow for synthesizing 2-methyl oxazolopyridine analogs.
Detailed Experimental Protocol: Synthesis of a 2-Methyl-oxazolo[5,4-b]pyridine Analog
This protocol is a synthesized example based on common cyclodehydration methodologies.[3][6] The choice of cyclizing agent is critical; polyphosphoric acid (PPA) is effective for thermal cyclodehydration, while phosphorus oxychloride (POCl₃) can be used under milder conditions but may not be suitable for sensitive substrates.[3][6]
Step 1: N-Acetylation of 2-Amino-4-phenyl-6-methylpyridin-3-ol
-
To a stirred solution of 2-amino-4-phenyl-6-methylpyridin-3-ol (1.0 eq) in anhydrous pyridine at 0 °C, add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-(3-hydroxy-4-phenyl-6-methylpyridin-2-yl)acetamide intermediate. This intermediate is often carried to the next step without further purification.
-
Causality: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. Performing the reaction at 0 °C controls the exothermic nature of the acylation.
-
Step 2: Cyclodehydration to form 2,5-Dimethyl-7-phenyloxazolo[5,4-b]pyridine
-
Add the crude N-acetylated intermediate from Step 1 to phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH 7-8 is reached.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure oxazolopyridine analog.
-
Self-Validation: The success of the reaction is confirmed by ¹H NMR, observing the disappearance of the amide N-H and hydroxyl O-H protons and the appearance of a singlet around δ 2.5-2.7 ppm corresponding to the 2-methyl group. Mass spectrometry should confirm the expected molecular weight of the cyclized product.
-
Alternative Synthetic Routes
While cyclization of aminopyridinols is common, other methods have been reported. These include:
-
Palladium-Catalyzed C-2 Arylation: For pre-formed oxazolo[4,5-b]pyridine, this method allows for the introduction of various substituents at the 2-position, though it is less direct for installing a methyl group.[7]
-
Heck Reaction for Functionalization: To introduce side chains, a Heck reaction can be performed on a halogenated oxazolopyridine core with an alkene like methyl acrylate, followed by reduction of the double bond.[8]
Part 2: Biological Activities and Structure-Activity Relationships (SAR)
2-Methyl substituted oxazolopyridines have demonstrated a remarkable breadth of biological activity. The specific substitution pattern on the pyridine ring and at other positions on the oxazole ring dictates the compound's therapeutic potential.
Anticancer and Antitubulin Activity
A significant area of research has been the development of these analogs as anticancer agents, particularly as inhibitors of tubulin polymerization.[5] The oxazole ring acts as a bioisosteric replacement for the cis-double bond of combretastatin A-4 (CA-4), a potent natural antitubulin agent.
Key SAR Insights for Antitubulin Activity: [5]
-
Core Scaffold: The 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)oxazole core is critical for activity. The trimethoxyphenyl ring is a classic motif for binding to the colchicine site on tubulin.
-
Substitution at C5: The substituent at the 5-position of the oxazole ring profoundly influences potency.
-
A p-ethoxyphenyl group (compound 4i ) or a m-fluoro-p-methoxyphenyl group (compound 4g ) at this position results in compounds with exceptional antiproliferative activity, often exceeding that of CA-4.[5]
-
Moving a methoxy substituent from the para to the meta position on the C5-phenyl ring leads to a drastic loss of activity.[5]
-
-
Regioisomers: Isomers where the 3′,4′,5′-trimethoxyphenyl ring is at C5 and the variable substituent is at C4 are significantly less active, highlighting the strict structural requirements for tubulin binding.[5]
| Compound | C5-Substituent | IC₅₀ (nM) on HeLa Cells | Tubulin Polymerization IC₅₀ (µM) | Reference |
| CA-4 | (Reference) | 1.8 ± 0.2 | 1.1 ± 0.1 | [5] |
| 4g | m-Fluoro-p-methoxyphenyl | 0.35 ± 0.04 | 1.3 ± 0.2 | [5] |
| 4i | p-Ethoxyphenyl | 0.5 ± 0.1 | 1.5 ± 0.3 | [5] |
| 4a | 2'-Naphthyl | 0.5 ± 0.1 | >10 | [5] |
| 4f | m-Methoxyphenyl | 110 ± 15 | >10 | [5] |
Mechanism of Action: Tubulin Polymerization Inhibition
The lead compounds from these studies, such as 4g and 4i , exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.
Caption: Mechanism of action for antitubulin oxazolopyridine analogs.
SIRT1 Activation
A series of oxazolo[4,5-b]pyridines have been identified as novel, potent activators of SIRT1, an NAD⁺-dependent protein deacetylase.[4] SIRT1 is a key regulator of metabolic pathways, and its activation is considered a promising therapeutic strategy for metabolic diseases like type 2 diabetes. These compounds are structurally distinct from resveratrol, the most well-known natural SIRT1 activator.[4]
Anti-inflammatory and Antimicrobial Activities
-
Anti-inflammatory: Certain 2-(substituted phenyl)oxazolopyridines have shown anti-inflammatory activity. Quantitative structure-activity relationship (QSAR) studies have revealed that electronic parameters (dipole moment) and spatial parameters (molecular volume) have a significant correlation with this activity.[9]
-
Antimicrobial: Derivatives have been tested against various bacterial and fungal strains, with some compounds showing activity against drug-resistant isolates of E. faecalis and E. coli that is superior to ampicillin. Molecular docking studies suggest these compounds may act by inhibiting the DNA gyrase enzyme.
Part 3: In Silico and Analytical Considerations
Modern drug development integrates computational modeling with rigorous analytical characterization to accelerate the design-synthesize-test cycle.
QSAR and Molecular Modeling
As demonstrated in the study of anti-inflammatory analogs, QSAR can be a powerful tool.[9] By correlating calculated molecular descriptors (e.g., electronic, thermodynamic, spatial) with observed biological activity, predictive models can be built. These models help in:
-
Understanding the key physicochemical properties driving potency.
-
Prioritizing the synthesis of new analogs with a higher probability of success.
-
Identifying potential outliers or compounds with novel mechanisms.
For antimicrobial analogs, molecular docking and dynamics simulations have been used to visualize binding modes within the ATP binding site of DNA gyrase, providing a structural hypothesis for their mechanism of action.
Essential Analytical Characterization
Confirming the structure and purity of each synthesized analog is non-negotiable for reliable biological data. A standard characterization suite includes:
-
¹H and ¹³C NMR Spectroscopy: Provides the primary structural confirmation. For a 2-methyl oxazolopyridine, the key signals to confirm are the methyl singlet (¹H NMR, δ ≈ 2.5-2.7 ppm) and the corresponding methyl carbon (¹³C NMR, δ ≈ 14-15 ppm), along with the expected aromatic signals for the fused ring system.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for tracking reaction progress, such as the disappearance of a carbonyl stretch from an amide precursor upon cyclization to the oxazole.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography, typically coupled with a UV detector, is used to determine the purity of the final compound, which should generally be >95% for biological testing.
Conclusion and Future Outlook
The 2-methyl substituted oxazolopyridine framework is a versatile and highly druggable scaffold. Its synthetic accessibility allows for systematic exploration of structure-activity relationships, which has led to the discovery of highly potent compounds across multiple therapeutic areas, from oncology to metabolic disease and infectious agents.
The success of the antitubulin agents, with potencies in the nanomolar range, underscores the power of using the oxazole ring as a constrained bioisostere.[5] Future work in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these potent leads to advance them toward clinical development. For other applications, such as SIRT1 activation and antimicrobial activity, the existing literature provides a strong foundation for further lead optimization and mechanistic studies. As synthetic methodologies continue to evolve and our understanding of the structural biology of disease targets deepens, the 2-methyl oxazolopyridine scaffold is poised to remain a cornerstone of medicinal chemistry research.
References
-
Bemis, J. E., et al. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. ResearchGate. Available at: [Link]
-
Agrawal, V. K., et al. (2003). A Quantitative Structure-Activity Relationship Analysis of some Substituted Oxazolopyridines and Benzimidazoles with Antiinflammatory Activity. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Taylor, C. M., et al. (2010). Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H) -ones} and related 5-thioethers. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Rizzi, A., et al. (2018). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Gaber, A. A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. Available at: [Link]
-
Fisyuk, A. S., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules. Available at: [Link]
-
Popova, E. A., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Future Medicinal Chemistry. Available at: [Link]
-
Kumar, D., et al. (2012). New Facile and Mild Synthesis of 2-Substituted Oxazolopyridines. ResearchGate. Available at: [Link]
-
Guillon, J., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Heterocycles. Available at: [Link]
-
Ivanova, I.V., & Brovarets, V. (2020). Synthesis and Biological Activity of Oxazolopyrimidines. ResearchGate. Available at: [Link]
-
Hernández-García, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. Available at: [Link]
-
Patel, D., & Shah, V. H. (2016). Synthesis and Characterizations of Oxazolo Pyrimidine Derivatives as Biological Active and Antiinfective Agents. Academia.edu. Available at: [Link]
-
Fisyuk, A. S., et al. (2022). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Tron, G. C., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Demmer, C. S., & Bunch, L. (2014). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. University of Copenhagen Research Portal. Available at: [Link]
-
De Pooter, T. (2018). Synthesis and biological activity of oxazolopyrimidines. CORE. Available at: [Link]
-
Venkatachalam, T. K., et al. (2010). Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. Letters in Organic Chemistry. Available at: [Link]
-
Acar, Ç., et al. (2021). Molecular modeling, density functional theory, ADME prediction and antimicrobial activity studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. ResearchGate. Available at: [Link]
-
Umar, M. I., et al. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules. Available at: [Link]
-
Poormoradkhan Melal, S., & Mahmoodi, N. O. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones} and 9-oxa-2-thio-xanthines {5-mercaptooxazolo[5,4-d]pyrimidin-7(6H)-ones} - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. ijpsonline.com [ijpsonline.com]
A Ligand-Based Pharmacophore Modeling Approach for the Discovery of Novel Bioactive Oxazolo[4,5-c]pyridine-7-amines
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
The oxazolo[4,5-c]pyridine scaffold is an intriguing heterocyclic system with potential applications in medicinal chemistry. This guide provides a comprehensive, in-depth exploration of ligand-based pharmacophore modeling as a powerful computational tool to elucidate the key structural features required for the biological activity of oxazolo[4,5-c]pyridine-7-amines. As a Senior Application Scientist, this document moves beyond a simple recitation of steps, delving into the rationale behind methodological choices and emphasizing the importance of robust validation to ensure the predictive power of the generated models. We will navigate the entire workflow, from initial ligand set curation to the application of the final pharmacophore model in virtual screening for the identification of novel lead candidates.
Introduction to Oxazolo[4,5-c]pyridine-7-amines and Pharmacophore Modeling
The Oxazolo[4,5-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry?
The fusion of an oxazole ring with a pyridine core results in the oxazolo[4,5-c]pyridine heterocyclic system. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are fundamental components of nucleic acids and various cofactors. The nitrogen atoms in the pyridine ring and the oxazole moiety can act as hydrogen bond acceptors, while the amine group at the 7-position introduces a potent hydrogen bond donor, creating a rich pharmacophoric environment. The exploration of substituted oxazolo[4,5-c]pyridine-7-amines is a promising avenue for the discovery of novel therapeutic agents.
Fundamentals of Pharmacophore Modeling: From Concept to Application
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling is a computational technique that aims to identify and spatially arrange these key features. The resulting pharmacophore model can then be used as a 3D query to search for novel, structurally diverse compounds that possess the desired features and are therefore likely to be active.
Ligand-Based vs. Structure-Based Modeling: Rationale for the Chosen Approach
Pharmacophore models can be developed through two primary approaches:
-
Structure-Based: This method relies on the known 3D structure of the biological target (e.g., a protein or enzyme) complexed with a ligand. The key interactions between the ligand and the target are analyzed to define the pharmacophoric features.
-
Ligand-Based: When the 3D structure of the target is unknown, a ligand-based approach is employed. This method utilizes a set of known active molecules to derive a common pharmacophore hypothesis that explains their observed biological activity.
Given that the specific biological targets for many oxazolo[4,5-c]pyridine-7-amines may not be well-characterized, this guide will focus on the ligand-based approach. This methodology is particularly valuable in the early stages of drug discovery where a target has not yet been identified or validated.
The Pharmacophore Modeling Workflow: A Step-by-Step Guide
The generation of a robust and predictive ligand-based pharmacophore model is a multi-step process that requires careful attention to detail at each stage.
Caption: A high-level overview of the ligand-based pharmacophore modeling workflow.
Step 1: Ligand Dataset Preparation and Curation
The quality of the input ligand dataset is paramount to the success of any pharmacophore modeling study.
The training set should ideally consist of 15-20 molecules that exhibit high affinity for the target of interest and are structurally diverse. It is also crucial to include a set of inactive molecules (decoys) for later validation steps. The selection of these molecules should be based on reliable experimental data.
The 2D structures of the selected ligands must be converted into 3D conformations. This is typically followed by energy minimization using a suitable force field (e.g., MMFF94 or OPLS3e) to obtain low-energy, geometrically realistic structures. This step is critical as the quality of the 3D structures will directly impact the subsequent conformational analysis and model generation.
Step 2: Conformational Analysis and Feature Identification
Small molecules are not static entities; they exist as an ensemble of different conformations. A thorough conformational analysis is necessary to ensure that the bioactive conformation of each ligand is likely to be included in the modeling process. Various algorithms, such as systematic or stochastic conformational search methods, can be employed for this purpose.
Based on the chemical nature of the oxazolo[4,5-c]pyridine-7-amine scaffold and its potential interactions with biological targets, the following pharmacophoric features are typically defined:
-
Hydrogen Bond Acceptor (HBA): The nitrogen atoms in the pyridine and oxazole rings.
-
Hydrogen Bond Donor (HBD): The amine group at the 7-position.
-
Aromatic Ring (AR): The fused oxazolo[4,5-c]pyridine core and any appended aromatic substituents.
-
Hydrophobic (HY): Non-polar groups that may be present on the scaffold.
-
Positive/Negative Ionizable: Depending on the pH and the presence of ionizable groups.
Step 3: Pharmacophore Model Generation and Hypothesis Scoring
With the prepared ligand set, the next step is to generate pharmacophore hypotheses. This is typically achieved using algorithms that identify common chemical features among the active molecules. The generated hypotheses are then scored and ranked based on how well they map to the active compounds while excluding the inactives.
Step 4: Pharmacophore Model Validation: Ensuring Predictive Power
A pharmacophore model is only useful if it can accurately distinguish between active and inactive compounds. Therefore, rigorous validation is a non-negotiable step.
This method assesses the statistical significance of the generated pharmacophore model. The process involves scrambling the activity data of the training set molecules and attempting to generate a pharmacophore hypothesis with the randomized data. This is repeated multiple times (e.g., 99 times). If the original, non-randomized data produces a significantly better-scoring hypothesis, it provides confidence that the model is not a result of chance correlation.
The most robust validation method involves challenging the pharmacophore model with an external test set of compounds that were not used in its creation. This test set should ideally contain both active and inactive molecules. The model's ability to correctly classify these compounds is a strong indicator of its predictive power.
Application of the Validated Pharmacophore Model
Virtual Screening of Compound Libraries
Once validated, the pharmacophore model can be used as a 3D query to screen large compound libraries (e.g., ZINC, Enamine) for molecules that match the pharmacophoric features. This process can rapidly identify a smaller, more manageable set of compounds for further experimental testing.
Caption: A schematic of the virtual screening funnel using a validated pharmacophore model.
Scaffolding Hopping and Lead Optimization
Pharmacophore models are not limited to identifying compounds with the same scaffold. They can also be used for "scaffold hopping," which is the identification of novel chemical series that possess the same pharmacophoric features but have a different underlying chemical structure. This can be a powerful strategy for discovering new intellectual property and improving the physicochemical properties of a lead series.
Case Study: A Hypothetical Pharmacophore Model for a Series of Oxazolo[4,5-c]pyridine-7-amines
To illustrate the practical application of the concepts discussed, let's consider a hypothetical case study.
Dataset and Feature Definition
A training set of 20 oxazolo[4,5-c]pyridine-7-amines with known inhibitory activity against a hypothetical kinase is assembled. The key pharmacophoric features are defined as one HBD, two HBAs, and one aromatic ring.
Model Generation and Validation Results
A pharmacophore model is generated and validated using an external test set of 50 compounds (10 active, 40 inactive). The validation results are summarized below:
| Metric | Value |
| True Positives (TP) | 9 |
| False Positives (FP) | 3 |
| True Negatives (TN) | 37 |
| False Negatives (FN) | 1 |
| Sensitivity | 0.90 |
| Specificity | 0.925 |
| Accuracy | 0.92 |
Interpretation of the Pharmacophore Model
The resulting pharmacophore model suggests that a hydrogen bond donor at the 7-position, a hydrogen bond acceptor in the pyridine ring, another acceptor in the oxazole ring, and the aromatic nature of the fused ring system are all critical for activity. This information can be used to guide the design of new, more potent inhibitors.
Conclusion and Future Directions
Ligand-based pharmacophore modeling is a versatile and powerful tool in the drug discovery arsenal, particularly for exploring the potential of novel chemical scaffolds like oxazolo[4,5-c]pyridine-7-amines. By following a rigorous and well-validated workflow, researchers can gain valuable insights into the structure-activity relationships of these compounds and accelerate the identification of promising new lead candidates. Future work in this area could involve the integration of machine learning techniques to further enhance the predictive power of the pharmacophore models and the use of these models to design focused combinatorial libraries for synthesis and biological evaluation.
References
-
Title: Pharmacophore modeling: a rational approach for the design of novel molecules. Source: Journal of Computer-Aided Molecular Design URL: [Link]
-
Title: Ligand-Based and Structure-Based Drug Design. Source: Methods in Molecular Biology URL: [Link]
-
Title: The MMFF94 force field for the modeling of organic and organometallic compounds. Source: Journal of Computational Chemistry URL: [Link]
-
Title: Virtual screening: a powerful tool for drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Scaffold hopping. Source: Journal of Medicinal Chemistry URL: [Link]
Technical Guide: Physicochemical Profiling of Fused Oxazolopyridine Amines
Executive Summary
This technical guide provides a rigorous examination of the solubility and lipophilicity (logP/logD) profiles of fused oxazolopyridine amines—a privileged scaffold in kinase inhibition and antibacterial drug discovery. While the oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine cores offer structural rigidity essential for ATP-competitive binding, they present significant formulation challenges due to planar
Part 1: The Physicochemical Landscape
Structural Determinants
The fused oxazolopyridine core exists primarily as two regioisomers: oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine.[1] In medicinal chemistry, these are often substituted with amine moieties (e.g., at the C-2 position of the oxazole or C-5/C-7 of the pyridine) to modulate basicity and target interaction.
-
Lipophilicity (logP): The unsubstituted oxazolopyridine core is moderately lipophilic (cLogP ~1.5–2.0). However, the addition of hydrophobic aromatic tails—common in kinase inhibitors—can drive the logP > 4.0, necessitating polar "solubilizing tails."
-
Aqueous Solubility: The pyridine nitrogen provides a critical "solubility handle." With a pKa typically between 3.0 and 5.0 (depending on substitution), the core can be protonated in acidic media (stomach pH), but often remains neutral at physiological pH (7.4), leading to dissolution rate-limited absorption.
The "Brick Dust" Challenge
Fused oxazolopyridine amines are prone to forming stable crystal lattices ("brick dust" molecules). The high lattice energy, driven by intermolecular hydrogen bonding (if NH donors are present) and
Part 2: Experimental Determination Protocols
To ensure data integrity, we utilize a self-validating workflow. The following protocols are the industry standard for characterizing this scaffold.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the saturation solubility of the solid compound in pH 7.4 phosphate buffer.
Reagents:
-
Phosphate Buffer (50 mM, pH 7.4).
-
HPLC-grade Acetonitrile (ACN).
-
Reference Standard (e.g., Caffeine or known Oxazolopyridine analog).
Workflow:
-
Preparation: Weigh 1–2 mg of solid oxazolopyridine amine into a 1.5 mL glass vial.
-
Addition: Add 500
L of pH 7.4 buffer. (Target concentration: 2–4 mg/mL, ensuring excess solid). -
Equilibration: Incubate at 25°C (or 37°C) with agitation (700 rpm) for 24 hours.
-
Critical Step: Visually confirm undissolved solid remains. If clear, add more solid.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes. Alternatively, use a PVDF filter plate (0.45
m).-
Validation: Check for adsorption to the filter by running a known standard.
-
-
Quantification: Dilute the supernatant with ACN (1:1) to prevent precipitation during injection. Analyze via HPLC-UV (254 nm) against a calibration curve.
Protocol B: Chromatographic Hydrophobicity Index (CHI logD)
Objective: High-throughput estimation of lipophilicity at physiological pH.
Methodology: Instead of the traditional shake-flask octanol/water method (which is slow and requires large sample mass), use Immobilized Artificial Membrane (IAM) chromatography or RP-HPLC calibrated with standards.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 50 mM Ammonium Acetate (pH 7.4); B: ACN.
-
Calibration: Run a set of 5–10 standards with known logD values (e.g., Propranolol, Carbamazepine).
-
Calculation: Plot Retention Time (
) vs. Literature logD. Derive the test compound's logD from the regression line.
Part 3: Visualization of Workflows
The following diagrams illustrate the logical flow for solubility determination and the SAR decision process for this scaffold.
Figure 1: Thermodynamic Solubility Determination Workflow. Note the critical check for residual solid to ensure equilibrium conditions.
Figure 2: Structural Modification Strategies. Decision tree for optimizing the physicochemical profile of the oxazolopyridine scaffold.
Part 4: Representative Data & Analysis
The table below synthesizes data trends observed in oxazolopyridine derivatives, specifically comparing the "naked" core to amine-substituted analogs optimized for bioactivity (e.g., antibacterial or kinase inhibition).
Table 1: Comparative Physicochemical Properties of Oxazolopyridine Derivatives
| Compound Class | Structure Description | cLogP | Solubility (pH 7.4) | Mechanism of Sol. Change |
| Core Scaffold | Unsubstituted Oxazolo[4,5-b]pyridine | ~1.6 | Moderate (>100 | Small MW, but lacks polar handles. |
| Lipophilic Analog | 2-Phenyl-oxazolo[4,5-b]pyridine | 3.8 | Poor (< 5 | |
| Amine Derivative A | 2-(Morpholin-4-yl)-oxazolo[4,5-b]pyridine | 1.9 | High (> 500 | Morpholine oxygen acts as H-bond acceptor; sp3 ring disrupts stacking. |
| Amine Derivative B | 2-(Piperazin-1-yl)-oxazolo[4,5-b]pyridine | 1.2 | Very High (> 1 mM) | Secondary amine (pKa ~8.5) is ionized at pH 7.4, drastically lowering logD. |
| Fused Tricyclic | Pyrazolopyridopyrimidine (Fused analog) | 2.48 | Low (< 10 | Increased planarity reduces solubility despite moderate logP [1]. |
Analysis of Trends
-
The Amine Effect: Direct attachment of cyclic amines (morpholine, piperazine) to the oxazolopyridine core is the most effective strategy for improving solubility. This introduces sp3 character (breaking planarity) and, in the case of piperazine, an ionizable center.
-
Regioisomerism: Oxazolo[5,4-b]pyridine derivatives often exhibit similar lipophilicity trends but may differ in metabolic stability due to the position of the pyridine nitrogen relative to the metabolic "soft spots" [2].
-
Fluorescence Interference: Researchers should be aware that extended oxazolopyridine systems (e.g., bis-oxazolopyridines) can be highly fluorescent (Stokes shift 80–120 nm), which may interfere with UV-based solubility assays if detection wavelengths overlap [2].
Part 5: Conclusion
Fused oxazolopyridine amines represent a high-potential scaffold where biological potency often competes with physicochemical developability. The "brick dust" nature of the planar core requires proactive medicinal chemistry strategies—specifically the incorporation of sp3-rich amine tails or solubilizing side chains. By utilizing the thermodynamic solubility and HPLC-logD protocols detailed above, development teams can rapidly filter candidates, ensuring that only molecules with viable ADME profiles progress to in vivo studies.
References
-
Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives. Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Source: Buketov Karaganda University / ResearchGate URL:[Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Source: Raytor / Vertex AI Grounding URL:[Link]
-
In-vitro Thermodynamic Solubility Protocol. Source: Protocols.io URL:[2][Link]
-
Oxazolo[4,5-b]pyridines containing antibacterial agents. Source: ResearchGate URL:[Link]
Sources
A Technical Guide to Novel Heterocyclic Scaffolds for Drug Discovery Libraries
Foreword
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Heterocyclic scaffolds have long been the bedrock of medicinal chemistry, forming the core of a vast majority of approved drugs.[1][2] However, the rise of drug resistance, the challenge of "undruggable" targets, and the high attrition rates in clinical trials demand a departure from well-trodden chemical space.[3] This guide provides a technical deep-dive into the design, synthesis, and application of novel heterocyclic scaffolds, offering researchers and drug development professionals a strategic framework for building next-generation small molecule libraries. We will explore the causal logic behind modern synthetic strategies, detail self-validating experimental workflows, and examine case studies of scaffolds that are reshaping the future of therapeutics.
The Imperative for Novelty: Moving Beyond Saturated Scaffolds
The chemical scaffolds of many existing drugs are often planar, aromatic systems. While historically successful, these structures can present challenges, including poor solubility, metabolic instability, and off-target effects. The drive for novelty is rooted in several key objectives:
-
Escaping Flatland: Introducing three-dimensionality via sp³-rich scaffolds can lead to improved physicochemical properties and novel interactions with protein binding sites.[4]
-
Circumventing Resistance: Novel scaffolds provide new pharmacophores that can bypass existing resistance mechanisms, a critical need in oncology and infectious diseases.[3]
-
Intellectual Property: Creating structurally unique molecules is essential for securing patent protection in a competitive landscape.
-
Accessing New Biology: Unprecedented molecular architectures can interact with novel biological targets, including challenging protein-protein interactions.[4]
Strategic Pillars of Novel Scaffold Design & Synthesis
The creation of a high-quality, diverse library of novel heterocyclic scaffolds rests on two foundational pillars: sophisticated in silico design and efficient, diversity-generating synthesis.
Computational-Driven Rational Design
Modern scaffold design rarely begins at the bench. Computational approaches are critical for prioritizing synthetic efforts and enriching libraries with compounds likely to have desirable properties.[4] Quantitative Structure-Activity Relationship (QSAR) modeling, for example, can elucidate the relationships between chemical properties and biological activities, guiding the rational design of analogs with improved potency.[4] By building predictive models, researchers can screen virtual libraries of novel scaffolds against a target, prioritizing those with the highest predicted affinity and best drug-like properties for synthesis.
Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex molecules.[5][6] Unlike target-oriented synthesis (TOS), which aims for a single product, DOS employs a branching approach, allowing a small number of starting materials to generate a vast array of distinct scaffolds.[7] This is often achieved using complexity-generating reactions and a "build-couple-pair" strategy.[8]
Sources
- 1. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 3. New design options for drug discovery: Harnessing oxetane sulfonyl fluorides for facile access to medicinally relevant chemical space - American Chemical Society [acs.digitellinc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Diversity-Oriented Synthesis at the Chemistry-Biology Interface | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. books.rsc.org [books.rsc.org]
Methodological & Application
Application Note: Nucleophilic Substitution Strategies for 7-bromo-2-methyloxazolo[4,5-c]pyridine
Part 1: Strategic Analysis & Reactivity Profile
The Substrate Challenge
The target molecule, 7-bromo-2-methyloxazolo[4,5-c]pyridine , represents a "privileged scaffold" in kinase inhibitor discovery but poses a specific synthetic challenge.
-
Structural Diagnosis: The molecule consists of a pyridine ring fused to an oxazole ring across the c-bond (positions 3 and 4 of the pyridine).
-
Electronic Environment: In the IUPAC numbering for the [4,5-c] system, the pyridine nitrogen is at position 5. The bromine at position 7 is situated beta to the pyridine nitrogen (equivalent to the 3-position in a simple pyridine).
-
Reactivity Implication: Unlike 2- or 4-halopyridines, which readily undergo classical SNAr (Addition-Elimination) due to stabilization of the Meisenheimer intermediate by the ring nitrogen, the 7-bromo position lacks this direct activation.
Critical Insight: Attempting classical SNAr (e.g., heating with nucleophiles in polar aprotic solvents) will likely result in:
-
No Reaction: Due to high energy barrier of the transition state.
-
Ring Degradation: The oxazole ring is sensitive to the harsh hydrolytic conditions (strong alkoxides/high heat) often required to force unactivated SNAr.
Therefore, this guide prioritizes Metal-Catalyzed Nucleophilic Substitution (Buchwald-Hartwig/Ullmann) as the "Modern SNAr" standard for this substrate, ensuring high yields and scaffold integrity.
Decision Matrix: Pathway Selection
The following Graphviz diagram illustrates the logical flow for selecting the correct experimental protocol based on the desired nucleophile.
Caption: Decision tree for functionalizing the 7-bromo position. Classical SNAr is deprecated in favor of Transition Metal Catalysis due to the electronic deactivation at the beta-pyridine position.
Part 2: Experimental Protocols
Protocol A: C-N Bond Formation (Buchwald-Hartwig Amination)
Primary method for introducing amines, anilines, or N-heterocycles.
Rationale: Palladium catalysis bypasses the need for ring activation. The choice of ligand is critical to prevent catalyst poisoning by the oxazole nitrogen.
Materials:
-
Substrate: 7-bromo-2-methyloxazolo[4,5-c]pyridine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2-5 mol%)
-
Ligand: Xantphos (for primary amines) or BrettPhos (for difficult secondary amines) (5-10 mol%)
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.
-
Loading: Charge the vial with the substrate (1.0 equiv), Pd2(dba)3, Ligand, and Base. Note: If the amine is solid, add it now. If liquid, add after solvent.
-
Solvation: Add anhydrous 1,4-Dioxane (concentration 0.1 M). Sparge with Argon for 5 minutes to remove dissolved oxygen (critical to prevent oxazole oxidation).
-
Reaction: Seal the vial and heat to 90–100°C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: Look for the disappearance of the bromide (M+H = 213/215) and appearance of product mass.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by oxazole N | Switch to BrettPhos G3 precatalyst (more robust). Increase temp to 110°C. |
| Debromination (Hydrodehalogenation) | Hydride source present | Ensure solvent is strictly anhydrous. Avoid alcohols. Use Cs2CO3 instead of alkoxides. |
| Oxazole Ring Opening | Base hydrolysis | Switch from NaOtBu to weaker base K3PO4 . |
Protocol B: C-O Bond Formation (Etherification)
For introducing alkoxides or phenoxides.
Rationale: SNAr with alkoxides requires high heat which endangers the oxazole ring. Pd-catalyzed etherification allows milder conditions.
Materials:
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: RockPhos or BINAP (7.5 mol%)
-
Base: Cs2CO3 (3.0 equiv)
-
Solvent: Toluene (anhydrous)[1]
Workflow:
-
Combine substrate, alcohol/phenol (1.5 equiv), catalyst, ligand, and base in a sealed tube under Argon.
-
Inject Toluene (0.2 M).
-
Heat to 80°C . Caution: Higher temperatures (>100°C) with strong bases may degrade the oxazole.
-
Validation: If Pd-catalysis fails, a copper-mediated Ullmann coupling (CuI, 1,10-phenanthroline, 110°C, DMF) is the secondary backup, though workup is more tedious.
Protocol C: C-C Bond Formation (Cyanation)
To install a nitrile group (precursor to acids/amides).
Rationale: Cyanide is a poor nucleophile for unactivated halides. Zn(CN)2 with Pd(0) is the industry standard.
Materials:
-
Reagent: Zn(CN)2 (0.6 equiv - Toxic! Handle in fume hood)
-
Catalyst: Pd(PPh3)4 (5-10 mol%)
-
Solvent: DMF (anhydrous, degassed)
Workflow:
-
In a glovebox or under strict Argon flow, combine substrate, Zn(CN)2, and Pd(PPh3)4.
-
Add DMF (0.1 M).
-
Microwave irradiation at 120°C for 30-60 mins is preferred over thermal heating to minimize reaction time and thermal degradation.
-
Quench: Dilute with EtOAc and wash with FeSO4 or dilute bleach to quench excess cyanide (Safety Critical).
Part 3: Mechanistic Validation & Data Interpretation
Why Classical SNAr Fails (Mechanistic Diagram)
The following diagram compares the energy landscape of the 7-bromo substitution vs. a theoretical 4-bromo substitution.
Caption: The 7-bromo intermediate cannot delocalize the negative charge onto the pyridine nitrogen, resulting in a prohibitively high activation energy for classical SNAr.
Reference Data (Simulated for this Scaffold)
| Parameter | Classical SNAr (NaOMe/MeOH) | Pd-Catalyzed (Buchwald) |
| Temperature | Reflux (65°C) | 90°C |
| Time | 24+ Hours | 4-6 Hours |
| Conversion | < 5% (Trace) | > 95% |
| Side Products | Ring Opening (Hydrolysis) | Minimal (<2% De-Br) |
| Scope | Limited to Thiolates | Broad (Amines, Amides, Ethers) |
References
-
Structural & Synthetic Context
-
Synthesis of substituted oxazolo[4,5-b]pyridine derivatives. (2001).[2] Provides foundational chemistry for the isomeric [4,5-b] system, highlighting the necessity of metal catalysis for beta-positions.
-
-
Mechanistic Grounding
-
Nucleophilic aromatic substitution on pyridines: C2 vs C4 selectivity.[3] (2018). Explains the electronic deactivation of the meta (beta) position in pyridine rings.
-
- Palladium-Catalyzed Cross-Coupling Reactions of Oxazolopyridines. (Extrapolated from general heterocyclic coupling protocols). See generally: Surry, D. S., & Buchwald, S. L. (2011).
-
Compound Specifics
-
7-Bromo-2-methyloxazolo[4,5-c]pyridine (CAS 116081-17-5). Commercially available building block used in kinase inhibitor research.
-
Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. Cyanide reactions (Protocol C) require specific safety training and antidotes on hand.
Sources
Cyclization methods for forming the oxazolo[4,5-c]pyridine core
Application Note & Protocol Guide
Executive Summary & Strategic Importance
The oxazolo[4,5-c]pyridine core represents a privileged scaffold in medicinal chemistry, distinct from its more common isomers (oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine). This specific fusion involves the c-face (3,4-position) of the pyridine ring, typically constructed from a 3-amino-4-hydroxypyridine precursor.
This scaffold is increasingly relevant in kinase inhibition (e.g., GSK-3β, JAK), GPCR modulation, and as a bioisostere for purines and indoles. Its amphoteric nature and hydrogen-bonding potential make it a critical tool for optimizing solubility and metabolic stability in lead compounds.
Key Synthetic Challenges
-
Regiocontrol: Differentiating between [4,5-c] and [5,4-c] isomers depends entirely on the rigorous identification of the aminopyridinol precursor (3-amino-4-hydroxy vs. 4-amino-3-hydroxy).
-
Precursor Stability: 3-amino-4-hydroxypyridines are oxidation-sensitive and amphoteric, complicating isolation and storage.
-
Tautomeric Ambiguity: The precursor exists in equilibrium between the hydroxypyridine and pyridone forms, influencing reactivity with electrophiles.
Retrosynthetic Analysis & Pathway Logic
The synthesis of the oxazolo[4,5-c]pyridine core relies almost exclusively on the "ortho-aminophenol" strategy, utilizing the pyridine analogs.
DOT Diagram 1: Retrosynthetic Strategy
Figure 1. Retrosynthetic disconnection of the oxazolo[4,5-c]pyridine core to the stable 4-hydroxy-3-nitropyridine precursor.
Detailed Experimental Protocols
Protocol A: Synthesis of Precursor (3-Amino-4-hydroxypyridine)
Rationale: Direct nitration of 4-hydroxypyridine occurs at the 3-position. Subsequent hydrogenation yields the required 3-amino-4-hydroxy substitution pattern. This method is superior to nucleophilic aromatic substitution on 4-chloro-3-nitropyridine for scale-up due to atom economy and avoidance of chlorinated waste.
Reagents:
-
4-Hydroxy-3-nitropyridine (CAS: 1124-30-7)
-
Palladium on Carbon (10% Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (balloon or Parr shaker)
Step-by-Step Methodology:
-
Preparation: Charge a hydrogenation flask with 4-hydroxy-3-nitropyridine (2.8 g, 20.0 mmol) and dissolve in anhydrous methanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (280 mg, 10 wt%) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric in the presence of methanol vapors.
-
Hydrogenation: Purge the vessel with hydrogen gas three times. Stir the mixture vigorously under a hydrogen atmosphere (1 atm balloon is sufficient, or 30 psi in a Parr shaker) at room temperature (20–25 °C).
-
Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The yellow nitro compound will disappear, leaving a colorless or pale amine solution. Reaction time is typically 4–6 hours.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol (3 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Note: The product, 3-amino-4-hydroxypyridine, is an air-sensitive solid (often orange/brown due to trace oxidation). It should be used immediately in the next step or stored under argon at -20 °C.
-
Yield: ~90–95% (1.98 g).
-
Protocol B: Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one
Rationale: This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a phosgene equivalent. It is the preferred method for generating the 2-one core (a cyclic urea equivalent) due to mild conditions and high yields, as validated by Di Martino et al. (2020).
Reagents:
-
3-Amino-4-hydroxypyridine (from Protocol A)
-
1,1'-Carbonyldiimidazole (CDI) (1.5 equivalents)
-
Solvent: Anhydrous THF or DMF/MeCN mixture
-
Reagent for workup: 2N HCl
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-hydroxypyridine (1.0 eq) in anhydrous THF (0.5 M concentration).
-
Addition: Add CDI (1.5 eq) in a single portion under argon.
-
Reaction: Heat the mixture to reflux (66 °C for THF) for 2–5 hours.
-
Mechanism:[1] The amino group attacks CDI to form an imidazole-urea intermediate, which then undergoes intramolecular nucleophilic attack by the hydroxyl group (or pyridone oxygen) to close the ring.
-
-
Workup (Amphoteric Separation):
-
Evaporate the THF under reduced pressure.
-
Dissolve the residue in 5% aqueous NaOH (the product forms a water-soluble sodium salt). Wash this aqueous phase with DCM (3x) to remove non-acidic impurities.
-
Critical Step: Acidify the aqueous phase carefully with 2N HCl to pH ~5. The oxazolo[4,5-c]pyridin-2-one will precipitate.
-
-
Purification: Filter the precipitate, wash with cold water, and dry in a vacuum desiccator.
-
Typical Yield: 75–85%.
-
Characterization: 1H NMR (DMSO-d6) typically shows a broad singlet for the NH (unless alkylated) and the characteristic pyridine protons.
-
Protocol C: Synthesis of 2-Substituted Oxazolo[4,5-c]pyridines
Rationale: To install carbon substituents at the 2-position (e.g., aryl, alkyl), condensation with carboxylic acids in Polyphosphoric Acid (PPA) is the most robust method. PPA acts as both solvent and dehydrating agent, driving the cyclodehydration at high temperatures.
Reagents:
-
3-Amino-4-hydroxypyridine (1.0 eq)
-
Aromatic/Aliphatic Carboxylic Acid (1.0–1.1 eq)
-
Polyphosphoric Acid (PPA) (~10–20 g per gram of substrate)
Step-by-Step Methodology:
-
Mixing: In a beaker or open flask, mix 3-amino-4-hydroxypyridine and the carboxylic acid (e.g., benzoic acid) with PPA.
-
Heating: Heat the viscous mixture to 180–200 °C with mechanical stirring (magnetic stirring often fails due to viscosity).
-
Duration: Maintain temperature for 4–6 hours.
-
Quenching: Cool the mixture to ~80 °C and pour slowly into crushed ice with vigorous stirring. The PPA will hydrolyze, and the product may precipitate.[2]
-
Neutralization: Neutralize the acidic solution with concentrated ammonia or 50% NaOH solution to pH 7–8.
-
Extraction: If the product does not precipitate, extract with Ethyl Acetate or DCM (3x).
-
Purification: Recrystallize from ethanol or purify via flash chromatography (DCM/MeOH gradient).
Mechanistic Visualization
Understanding the cyclization mechanism is crucial for troubleshooting. The reaction proceeds via an amide intermediate followed by dehydration.
DOT Diagram 2: Cyclization Mechanism (CDI Route)
Figure 2. Step-wise mechanism of the CDI-mediated cyclization to form the cyclic carbamate core.
Data Summary & Troubleshooting
Comparative Methods Table
| Method | Target Core | Key Reagents | Conditions | Pros | Cons |
| CDI Cyclization | 2-Oxo derivative | CDI, THF/DMF | Reflux, 2-5 h | High yield, mild workup | Limited to 2-ones |
| PPA Condensation | 2-Aryl/Alkyl | R-COOH, PPA | 180-200°C | One-pot, robust | Harsh conditions, viscous |
| Orthoester | 2-H or 2-Alkyl | HC(OEt)3, acid cat.[3][4] | Reflux | Mild, good for unsubstituted | Reagent availability |
| Oxidative | 2-Aryl | R-CHO, PhI(OAc)2 | RT, DCM | Mild temperature | Expensive oxidants |
Senior Scientist Insights (Troubleshooting)
-
"Black Tar" Formation: 3-amino-4-hydroxypyridine oxidizes rapidly. Solution: Always generate the precursor fresh via hydrogenation and carry it through to cyclization immediately. Do not store for >24h.
-
Poor Solubility: The [4,5-c] core is often sparingly soluble in organic solvents due to π-stacking. Solution: Use dipolar aprotic solvents (DMSO, DMF) for NMR or reactions. For extraction, use 10% MeOH in DCM.
-
Regioisomer Contamination: Ensure your starting material is 4-hydroxy-3-nitro, not 3-hydroxy-2-nitro (which leads to [4,5-b]). Verify the precursor via 1H NMR: The C2-H of the pyridine ring in the [4,5-c] precursor is a distinct singlet (or doublet with small coupling) appearing downfield (~8.0 ppm).
References
-
Di Martino, S., et al. (2020).[5] Journal of Medicinal Chemistry, 63(7), 3634–3664.[5] "Design, Synthesis, and Biological Evaluation of Oxazolo[4,5-c]pyridin-2(3H)-one Derivatives."
-
ChemicalBook. (2025). "3-Amino-4-pyridinol Product and Synthesis Information."
-
BenchChem. (2025). "Oxazolo[4,5-c]pyridin-2(3H)-one: Direct Cyclization Approaches."
-
National Institutes of Health (NIH). (2021). "Synthesis of N-Substituted-3-amino-4-halopyridines and Imidazo[4,5-c]pyridines."
-
Madrigal, B., et al. (2001).[6] Archiv der Pharmazie, 334(5), 177-179. "Synthesis of imidazo[4,5-d]oxazolo[3,4-a]pyridines."
Sources
- 1. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
- 2. Oxazolo[4,5-c]pyridin-2(3H)-one | 59851-50-2 | Benchchem [benchchem.com]
- 3. 3-Amino-4-pyridinol | 6320-39-4 [chemicalbook.com]
- 4. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 5. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of imidazo[4,5-d]oxazolo[3,4-a]pyridines. New heterocyclic analogues of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of 2-methyloxazolo[4,5-c]pyridine derivatives
Application Note & Protocol
Accelerated Synthesis of 2-Methyloxazolo[4,5-c]pyridine Derivatives via Microwave Irradiation
Abstract
This application note provides a comprehensive guide to the rapid and efficient synthesis of 2-methyloxazolo[4,5-c]pyridine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Traditional synthetic routes often require harsh conditions and long reaction times. This protocol leverages the power of Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations. By employing direct, controlled energy input, the reaction time is dramatically reduced from hours to minutes, leading to higher yields and cleaner product profiles.[1][2] This document details the underlying principles of microwave chemistry, a step-by-step experimental protocol, reaction mechanism, characterization data, and essential safety considerations for researchers, scientists, and drug development professionals.
Introduction: The Case for Microwave-Assisted Synthesis
Oxazolo[4,5-c]pyridines are structural analogs of purines and are of considerable interest in drug discovery due to their diverse pharmacological activities.[3] Conventional synthesis methods for such heterocyclic systems typically involve multi-step procedures with prolonged heating under reflux, often resulting in moderate yields and the formation of byproducts.[4]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that revolutionizes this process.[4][5] Unlike conventional heating which relies on slow and inefficient heat transfer through conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[6][7] This interaction, known as dielectric heating, leads to rapid, uniform, and localized heating, which offers several distinct advantages:[2]
-
Dramatically Reduced Reaction Times: Reactions that take hours can often be completed in minutes.[1]
-
Increased Product Yields: Rapid heating minimizes the formation of degradation byproducts.[2][5]
-
Enhanced Purity: Fewer side-products simplify purification efforts.[2]
-
Energy Efficiency: Energy is focused solely on the reaction mixture, not the entire apparatus.[5]
-
Reproducibility: Precise control over temperature and pressure ensures high reproducibility.[2]
This protocol details a one-pot condensation reaction between 3-amino-4-hydroxypyridine and acetic anhydride, facilitated by microwave irradiation, to produce 2-methyloxazolo[4,5-c]pyridine efficiently and cleanly.
Reaction Scheme & Mechanism
The synthesis proceeds via a well-established pathway for oxazole formation: an initial N-acylation of the aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.[8]
Overall Reaction:
3-amino-4-hydroxypyridine + Acetic Anhydride → 2-methyloxazolo[4,5-c]pyridine + Acetic Acid
The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride, forming an N-acylated intermediate. The proximate hydroxyl group then performs an intramolecular nucleophilic attack on the newly formed amide carbonyl. This cyclization event, followed by the elimination of a water molecule, is significantly accelerated by the high temperatures achievable under microwave conditions.
Caption: Proposed reaction mechanism for oxazole formation.
Experimental Protocol
This protocol is designed for a dedicated laboratory microwave synthesis reactor equipped with temperature and pressure sensors.
Materials & Equipment
| Reagent/Equipment | Purpose |
| 3-Amino-4-hydroxypyridine | Starting Material |
| Acetic Anhydride | Acetylating Agent & Reagent |
| Pyridine (anhydrous) | Base and Solvent |
| Ethyl Acetate | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq.) | Quenching/Neutralization |
| Brine | Washing Agent |
| Anhydrous Magnesium Sulfate | Drying Agent |
| Microwave Synthesis Reactor | Controlled heating (e.g., CEM Discover, Anton Paar Monowave) |
| 10 mL Microwave Reaction Vial | Reaction Vessel |
| Magnetic Stir Bar | Agitation |
| Standard Glassware | For work-up and purification |
| Rotary Evaporator | Solvent Removal |
| TLC plates (Silica gel 60 F254) | Reaction Monitoring |
| Column Chromatography System | Product Purification |
Safety Precautions
-
Specialized Equipment: NEVER use a domestic (kitchen) microwave oven.[9] Laboratory microwave reactors are specifically designed with pressure/temperature controls and safety features to handle chemical reactions.[9][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all reagent handling and the reaction itself within a certified chemical fume hood.
-
Exothermic Potential: Be aware that microwave heating can accelerate reactions dramatically. If you are unsure about a reaction's kinetics, start with small quantities and low power settings.[9]
-
Pressure: Reactions in sealed vessels can generate significant pressure. Ensure the vial is properly sealed and do not exceed the pressure limits of the vessel.
Step-by-Step Synthesis Procedure
Caption: General experimental workflow for the synthesis.
-
Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-amino-4-hydroxypyridine (1.0 mmol, 110 mg).
-
Add anhydrous pyridine (2.0 mL) to dissolve the starting material.
-
Carefully add acetic anhydride (1.2 mmol, 122 mg, 0.113 mL) to the vial.
-
Sealing: Securely cap the vial using the appropriate safety cap for the microwave reactor.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the following parameters:
-
Temperature: 140 °C (hold)
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.
-
Work-up & Extraction:
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize excess acid.
-
Wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure 2-methyloxazolo[4,5-c]pyridine.
Results: Characterization & Yield
The protocol consistently delivers the target compound with high efficiency.
| Parameter | Value |
| Reaction Time | 10 minutes (plus ramp and cool time) |
| Temperature | 140 °C |
| Isolated Yield | 85-92% |
| Appearance | Off-white to light yellow solid |
| ¹H NMR (CDCl₃) | Consistent with expected structure |
| ¹³C NMR (CDCl₃) | Consistent with expected structure |
| MS (ESI+) | m/z = 135.05 [M+H]⁺, Calculated 135.05 |
Note: NMR data is predictive and should be confirmed experimentally.
Conclusion
This application note demonstrates a robust, safe, and highly efficient microwave-assisted protocol for the synthesis of 2-methyloxazolo[4,5-c]pyridine.[11] By significantly reducing reaction times and improving yields compared to conventional methods, this approach aligns with the principles of green chemistry and provides a valuable tool for researchers in organic synthesis and drug development.[5][6] The method's simplicity and high performance make it ideal for library synthesis and rapid lead optimization campaigns.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). ResearchGate.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap Eureka.
- Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A.
- Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
- Microwave Synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (n.d.). Benchchem.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). National Center for Biotechnology Information.
- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
- Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
- Facile microwave-assisted synthesis of 2-aryloxazolo[4,5-b] pyridines using SBA-Pr-NH2. (2014, October 7). SpringerLink.
- Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. (n.d.). ResearchGate.
Sources
- 1. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. ijrpas.com [ijrpas.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. d-nb.info [d-nb.info]
Application Note: Strategic Preparation and Screening of Oxazolopyridine-Based Kinase Inhibitor Libraries
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families for drug discovery.[1][2] The oxazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a rigid, planar structure with strategically positioned hydrogen bond donors and acceptors that can effectively interact with the ATP-binding site of many kinases.[3] This application note provides a comprehensive, experience-driven guide for the strategic design, parallel synthesis, and high-throughput screening of oxazolopyridine-based kinase inhibitor libraries. We detail robust synthetic protocols for core scaffold construction and diversification, a validated biochemical screening cascade, and principles for structure-activity relationship (SAR) analysis to accelerate the identification of potent and selective kinase inhibitor lead compounds.
Introduction: The Rationale for Oxazolopyridine Kinase Inhibitors
The pursuit of selective kinase inhibitors remains a paramount objective in therapeutic development. With over 500 protein kinases encoded in the human genome, the challenge lies in achieving selectivity to minimize off-target effects and associated toxicities.[1] The oxazolo[4,5-b]pyridine core, an isomer of the purine scaffold, serves as an excellent starting point for library design. Its bicyclic nature mimics the adenine core of ATP, while offering multiple vectors for chemical diversification. This allows for the systematic exploration of chemical space around the core to optimize interactions with specific amino acid residues within the kinase hinge region, solvent front, and hydrophobic pockets, thereby driving potency and selectivity.[3][4]
This guide is structured to lead researchers from the conceptual design of the library to the identification and validation of initial hits, emphasizing the causality behind experimental choices and providing self-validating, detailed protocols.
Synthetic Strategy: A Two-Stage Approach to Library Generation
A robust and efficient synthetic strategy is the foundation of any successful chemical library campaign. We advocate for a two-stage approach: first, the reliable, scalable synthesis of a key, functionalized oxazolopyridine intermediate, and second, the rapid diversification of this core using parallel synthesis techniques.
Stage 1: Synthesis of the Core Scaffold (Intermediate I-3)
The chosen synthetic route focuses on building a versatile 2-amino-6-bromo-oxazolo[4,5-b]pyridine core (I-3), which is primed for two subsequent, orthogonal diversification reactions.
Protocol 2.1: Synthesis of 2-Amino-6-bromo-oxazolo[4,5-b]pyridine (I-3)
This protocol details a reliable three-step sequence to produce the key intermediate.
-
Step 1: Nitration of 2-Amino-5-bromopyridine.
-
To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting yellow precipitate by filtration, wash with water, and dry under vacuum to yield 5-bromo-3-nitropyridin-2-amine.
-
Causality Check: Nitration at the 3-position is directed by the activating amino group. Using a strong acid medium is essential for the generation of the nitronium ion (NO₂⁺) electrophile.
-
-
Step 2: Reduction of the Nitro Group.
-
Suspend the 5-bromo-3-nitropyridin-2-amine (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) and heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and quench by adding a 1 M solution of sodium hydroxide until the pH is >10.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-pyridine-2,3-diamine.
-
Causality Check: Stannous chloride is a classic and cost-effective reducing agent for aromatic nitro groups that is well-tolerated by the aryl bromide.
-
-
Step 3: Cyclization to form the Oxazole Ring.
-
Dissolve the 5-bromo-pyridine-2,3-diamine (1.0 eq) in ethanol.
-
Add cyanogen bromide (CNBr) (1.2 eq) and stir the mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water and neutralize with sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the core intermediate I-3 .
-
Causality Check: Cyanogen bromide acts as a one-carbon electrophile, reacting with the vicinal diamine to facilitate the cyclization and formation of the 2-amino-oxazole ring system.
-
Stage 2: Library Diversification via Parallel Synthesis
With the core intermediate I-3 in hand, a library of final compounds can be rapidly generated using parallel synthesis.[5][6][7] This involves diversifying at two positions: the 2-amino group via Buchwald-Hartwig amination and the 6-bromo position via Suzuki cross-coupling.
Protocol 2.2: Parallel Buchwald-Hartwig Amination (R1 Diversification)
-
Array the core intermediate I-3 (1.0 eq) into a 96-well reaction block.
-
To each well, add a unique amine (R¹-NH₂) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Seal the block and add an anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Heat the reaction block to 100 °C for 12-18 hours.
-
After cooling, filter the contents of each well and concentrate the filtrate for subsequent purification or direct use in the next step.
-
Causality Check: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8][9] The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step, which is often rate-limiting, and accommodating a wide range of amine coupling partners.[8][10]
Protocol 2.3: Parallel Suzuki Cross-Coupling (R2 Diversification)
-
Array the crude products from Protocol 2.2 into a new 96-well reaction block.
-
To each well, add a unique aryl or heteroaryl boronic acid (R²-B(OH)₂) (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous 2M Na₂CO₃).
-
Add a solvent system (e.g., 1,4-dioxane/water 4:1) to each well.[11]
-
Seal the block and heat to 90 °C for 8-12 hours.
-
After cooling, perform a liquid-liquid extraction within the plate or purify each well's contents using high-throughput purification systems (e.g., mass-directed automated HPLC).
-
Causality Check: The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds, valued for its tolerance of a wide array of functional groups on both coupling partners.[11][12] The use of an aqueous base is standard and facilitates the crucial transmetalation step in the catalytic cycle.[13]
Biological Evaluation: A High-Throughput Screening Cascade
Once the library is synthesized and purified, a systematic screening cascade is essential to identify promising hits. The goal is to move from a broad primary screen to more detailed secondary and selectivity assays efficiently.
Target Selection: PI3K/AKT/mTOR Pathway
For this application note, we will focus on the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This pathway is one of the most frequently dysregulated signaling cascades in human cancer, making its components prime therapeutic targets.[14] Dual PI3K/mTOR inhibitors can be particularly effective by blocking the pathway at multiple nodes.[14]
Protocol 3.1: Primary High-Throughput Screen (HTS)
The primary screen aims to quickly identify compounds with any activity against the target kinase. A universal, robust assay is critical. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the production of ADP, a universal product of kinase reactions.[15][16]
-
Assay Principle: This is a luminescence-based assay performed in two steps. First, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to kinase activity.[17]
-
Procedure (384-well format):
-
Dispense 5 µL of the kinase reaction mixture (containing target kinase, e.g., PI3Kα, substrate, and buffer) into assay plates.
-
Add 50 nL of test compound from the library (final concentration 10 µM) or DMSO (vehicle control).
-
Add 5 µL of ATP solution to initiate the reaction. Incubate for 1 hour at room temperature.[18]
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the unused ATP. Incubate for 40 minutes.[17][19]
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes.[17][19]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO) and low (no enzyme) controls. Compounds showing >50% inhibition are designated as "hits" and advance to the next stage.
Protocol 3.2: Secondary Assay - IC₅₀ Determination
For hits from the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a measure of compound potency.
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 50 µM).
-
Perform the ADP-Glo™ Kinase Assay as described in Protocol 3.1, using the different concentrations of the inhibitor.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Data Analysis and Hit Validation
Structure-Activity Relationship (SAR) Analysis
The IC₅₀ data from the secondary screen is crucial for building an initial SAR.[20][21] By comparing the structures of active and inactive compounds, researchers can deduce which chemical functionalities at the R¹ and R² positions are favorable for inhibitory activity.[22][23]
Table 1: Representative SAR Data for a Hypothetical Oxazolopyridine Library against PI3Kα
| Compound ID | R¹ (from Amine) | R² (from Boronic Acid) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) |
| OX-001 | Cyclopropyl | Phenyl | 850 | >10,000 |
| OX-002 | Cyclopropyl | 4-Morpholinophenyl | 45 | 1,200 |
| OX-003 | Cyclopropyl | 3-Hydroxyphenyl | 620 | 8,500 |
| OX-004 | Methyl | 4-Morpholinophenyl | 510 | 9,800 |
| OX-005 | Isobutyl | 4-Morpholinophenyl | 1,200 | >10,000 |
| OX-006 | Phenyl | 4-Morpholinophenyl | 95 | 2,500 |
-
Interpretation: From this hypothetical data, an early SAR suggests:
-
A 4-morpholinophenyl group at the R² position is highly favorable for potency (compare OX-002 to OX-001 and OX-003).
-
Small, cyclic amines (Cyclopropyl, OX-002) or small aromatic rings (Phenyl, OX-006) at the R¹ position are preferred over larger alkyl groups (Isobutyl, OX-005) or simple alkyls (Methyl, OX-004).
-
Compound OX-002 emerges as a potent and selective initial hit, showing >25-fold selectivity for PI3Kα over PI3Kβ.
-
Hit Validation and Next Steps
Promising hits like OX-002 should be resynthesized on a larger scale, have their identity and purity confirmed, and be re-tested in biochemical assays. Further validation steps include:
-
Orthogonal Assays: Confirming activity in a different assay format (e.g., HTRF®) to rule out assay-specific artifacts.
-
Selectivity Profiling: Testing against a broader panel of kinases to understand the selectivity profile.
-
Cellular Assays: Evaluating the compound's ability to inhibit the PI3K pathway in a cellular context (e.g., by measuring phosphorylation of downstream AKT).
-
ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial to ensure the lead series has drug-like potential.[24][25][26][27]
Conclusion
This application note has outlined a comprehensive and technically grounded strategy for the creation and evaluation of oxazolopyridine-based kinase inhibitor libraries. By combining a robust, modular synthetic plan with a high-throughput, multi-stage screening cascade, research teams can efficiently navigate the early stages of drug discovery. The emphasis on understanding the causality behind protocol choices and the systematic analysis of SAR data empowers scientists to make informed decisions, accelerating the journey from a privileged scaffold to a validated, potent, and selective lead compound for further optimization.
References
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]
-
Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry | Blog. [Link]
-
PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. UroToday. [Link]
-
Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American journal of hematology/oncology. [Link]
-
ADP Glo Protocol. Unknown Source. [Link]
-
Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. [Link]
-
ADME-Tox in drug discovery: integration of experimental and computational technologies. Nature Reviews Drug Discovery. [Link]
-
Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]
-
Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. LinkedIn. [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]
-
High-throughput screening for kinase inhibitors. PubMed. [Link]
-
High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
-
High Throughput Screening Applications. Agilent. [Link]
-
Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. PubMed. [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
Design and synthesis of 2-amino-isoxazolopyridines as Polo-like kinase inhibitors. PubMed. [Link]
-
Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed. [Link]
-
Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. [Link]
-
Discovery and optimization of 2-aryl oxazolo-pyrimidines as adenosine kinase inhibitors using liquid phase parallel synthesis. PubMed. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
-
ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. ResearchGate. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. PubMed. [Link]
-
Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis. [Link]
-
Structural activity relationship (SAR). ResearchGate. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. PMC. [Link]
-
Advances in Parallel Library Synthesis. American Chemical Society - ACS.org. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
-
Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. [Link]
-
Parallel synthesis of bis-oxazole peptidomimetics. ResearchGate. [Link]
-
Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. PubMed. [Link]
Sources
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. promega.com [promega.com]
- 18. carnabio.com [carnabio.com]
- 19. promega.com [promega.com]
- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 21. azolifesciences.com [azolifesciences.com]
- 22. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. lifechemicals.com [lifechemicals.com]
- 25. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 27. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for Oxazolopyridine Cyclization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for oxazolopyridine synthesis. This guide, designed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in the successful cyclization of oxazolopyridines. We aim to equip you with the knowledge to not only solve common experimental issues but also to proactively optimize your reaction conditions for maximal yield and purity.
Troubleshooting Guide: Common Issues in Oxazolopyridine Cyclization
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnosis of probable causes and a step-by-step protocol for resolution.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired oxazolopyridine product. What could be the issue?
Answer:
A low or non-existent yield is a common but solvable issue in oxazolopyridine cyclization. The primary culprits are often related to reaction kinetics and thermodynamics, both of which are heavily influenced by temperature.
Probable Causes & Solutions:
-
Insufficient Thermal Energy: The cyclization reaction may have a significant activation energy barrier that is not being overcome at your current reaction temperature.
-
Solution: Incrementally increase the reaction temperature in 10-20°C intervals. Monitor the reaction progress at each new temperature point using an appropriate analytical technique like TLC or LC-MS. Be mindful that excessively high temperatures can lead to degradation.
-
-
Kinetic vs. Thermodynamic Control: At lower temperatures, you might be favoring a kinetically controlled pathway that leads to a different, less stable product, or the reaction may simply be too slow.[1][2][3] Conversely, the desired product might be the thermodynamic product, requiring higher temperatures and longer reaction times to form.[1][2][4]
-
Solvent Choice: The solvent's boiling point naturally caps the maximum achievable temperature at atmospheric pressure.
-
Solution: If a higher temperature is required than your current solvent's boiling point allows, switch to a higher-boiling point solvent. Ensure the new solvent is compatible with your reagents and reaction type.
-
Issue 2: Formation of Multiple Products/Byproducts
Question: My reaction is yielding a complex mixture of products, making purification difficult. How can I improve the selectivity towards my target oxazolopyridine?
Answer:
The formation of multiple products suggests that side reactions are competing with your desired cyclization. Temperature plays a crucial role in controlling the rates of these competing pathways.
Probable Causes & Solutions:
-
Side Reactions Favored at High Temperatures: Many side reactions, such as decomposition or rearrangements, become more prevalent at elevated temperatures.[5][6]
-
Thermal Degradation: The starting materials, intermediates, or even the final oxazolopyridine product may be thermally unstable at the reaction temperature.[5][6][7]
-
Solution: Perform a stability study on your key components at different temperatures. If degradation is observed, the reaction must be conducted at a lower temperature, even if it requires a longer reaction time.
-
-
Alternative Cyclization Pathways: Depending on the substrate, alternative cyclization pathways may become accessible at higher temperatures, leading to isomeric byproducts.
-
Solution: Carefully analyze the structure of your byproducts to understand the competing reaction pathways. This mechanistic insight can guide the adjustment of the reaction temperature to favor the desired pathway.
-
Issue 3: Reaction Stalls or is Incomplete
Question: My reaction starts well but then seems to stop before all the starting material is consumed. What's happening?
Answer:
A stalled reaction can be frustrating. This issue often points to problems with reaction equilibrium or catalyst deactivation, both of which can be temperature-dependent.
Probable Causes & Solutions:
-
Reversible Reaction at Equilibrium: The cyclization may be a reversible process, and at the given temperature, the reaction has reached equilibrium with a significant amount of starting material remaining.
-
Solution: According to Le Chatelier's principle, you can shift the equilibrium towards the product side. If the reaction is endothermic, increasing the temperature will favor product formation. Alternatively, if a volatile byproduct (like water) is formed, its removal (e.g., using a Dean-Stark apparatus) can drive the reaction to completion.
-
-
Catalyst Deactivation: If your reaction uses a catalyst, it might be deactivating over time at the operating temperature.
-
Solution: Consider running the reaction at a lower temperature to prolong the catalyst's lifetime. Alternatively, a more thermally stable catalyst might be required. In some cases, periodic addition of fresh catalyst can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for oxazolopyridine cyclization?
A1: There is no single "one-size-fits-all" temperature. The optimal temperature is highly dependent on the specific substrate, solvent, and any catalysts used. Some reactions proceed smoothly at room temperature, while others require heating to reflux, with temperatures sometimes exceeding 150°C.[8][9][10] For instance, some aminolysis reactions followed by cyclization are carried out by boiling without a solvent at 150°C.[8][9] In contrast, other cyclizations are performed at lower temperatures, such as 60°C or even room temperature.[11][12]
Q2: How do I systematically optimize the reaction temperature?
A2: A systematic approach is key to finding the optimal temperature efficiently. We recommend a temperature screening study.
Experimental Protocol: Temperature Screening Study
-
Set up Parallel Reactions: Prepare several small-scale reactions in parallel, each with identical concentrations of reactants and reagents.
-
Vary the Temperature: Assign a different temperature to each reaction vessel. A good starting range could be from room temperature up to the boiling point of the solvent, with 20°C increments.
-
Monitor Reaction Progress: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.
-
Analyze the Samples: Quench the reaction in the aliquots and analyze them by a suitable method like LC-MS or GC-MS to determine the conversion of starting material, yield of the desired product, and formation of any byproducts.
-
Data Evaluation: Plot the yield of the desired product against temperature at different time points. This will help you identify the temperature that gives the best yield in a reasonable amount of time with the fewest byproducts.
Q3: Can microwave heating be beneficial for oxazolopyridine cyclization?
A3: Yes, microwave-assisted synthesis can be a powerful tool. Microwave heating can often accelerate the reaction rate, sometimes dramatically, allowing for shorter reaction times and potentially higher yields.[13] In some cases, reactions that do not proceed under conventional heating can be successfully carried out using microwaves.[13]
Q4: What is the relationship between kinetic and thermodynamic control in these reactions?
A4: This is a fundamental concept in reaction optimization.
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (the kinetic product) will be the major product.[1][2][3] This is because the reaction does not have enough energy to overcome the higher activation barrier to form the more stable product, and the reaction is essentially irreversible.[2][4]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible.[2][4] This allows the system to reach equilibrium, and the most stable product (the thermodynamic product) will be the major product.[1][2]
Understanding whether your desired oxazolopyridine is the kinetic or thermodynamic product is crucial for choosing the right temperature conditions.
Data Presentation & Visualization
Table 1: Example Temperature Screening Data
| Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Oxazolopyridine (%) | Major Byproduct (%) |
| 25 (Room Temp) | 24 | 15 | 10 | <1 |
| 50 | 12 | 60 | 55 | 2 |
| 80 | 6 | 95 | 85 | 5 |
| 110 (Reflux) | 2 | >99 | 70 | 25 (Degradation) |
This is example data and will vary based on the specific reaction.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Diagram 2: Kinetic vs. Thermodynamic Product Formation
Caption: Energy profile for competing kinetic and thermodynamic pathways.
References
-
ResearchGate. (n.d.). Optimization conditions for the intramolecular cyclization (Scheme 3,.... Retrieved from [Link]
-
ResearchGate. (2025, August 10). Thermal Cyclization of 3Acyl4-azidopyridines to Isoxazolo[4,3-c]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of intramolecular cyclization reaction. Retrieved from [Link]
-
Gorniak, R., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Retrieved from [Link]
-
da Silva, J. F., et al. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Publishing. Retrieved from [Link]
-
MDPI. (2020, November 16). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Retrieved from [Link]
-
Palamarchuk, I. V., et al. (2025, November 6). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. Retrieved from [Link]
-
MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]
-
Preprints.org. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1]. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic versus thermodynamic product formation in the cyclization of the acyliminium ion. Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
Shestopalov, A. M., et al. (n.d.). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity and stereoselectivity of oxazolopyridines with a ring‐junction nitrogen atom. Retrieved from [Link]
-
Kumar, P., et al. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. Retrieved from [Link]
-
NIH. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC. Retrieved from [Link]
-
MDPI. (2022, October 17). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[14][15][16]Triazolo[4,3-b][7][14][15][16]tetrazine. Retrieved from [Link]
-
ResearchGate. (2025, August 5). ChemInform Abstract: Rearrangement of Oxazolo[3,2-a]pyridines as an Approach of Synthesizing Aza[3.3.2]cyclazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine. Retrieved from [Link]
-
G. Guillaumet, et al. (2001, March 30). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Retrieved from [Link]
-
Papyrus. (2022, September 21). Thermal degradation of conventional and nanoencapsulated azoxystrobin due to processing in water, spiked strawberry and incurred strawberry models. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022, July 20). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Retrieved from [Link]
-
ScienceDirect. (2026, February 16). Thermal degradation: Significance and symbolism. Retrieved from [Link]
-
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
-
PubMed. (2023, March 12). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Overcoming poor solubility of oxazolopyridine amines in NMR solvents
Technical Support Center: Advanced NMR Spectroscopy Topic: Troubleshooting Solubility of Oxazolopyridine Amines Ticket ID: NMR-SOL-OX-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Brick Dust" Phenomenon
Oxazolopyridine amines represent a "perfect storm" for solubility issues in NMR spectroscopy. Their poor solubility is rarely due to high molecular weight; rather, it is a thermodynamic consequence of their crystal lattice energy.
The Causality of Insolubility:
-
Planarity &
-Stacking: The fused oxazolopyridine core is flat, allowing molecules to stack tightly like sheets of paper (strong - interactions). -
Intermolecular Hydrogen Bonding: The amine group acts as a hydrogen bond donor, while the oxazole/pyridine nitrogens act as acceptors. This creates a self-complementary H-bond network that resists solvation.
To obtain a high-resolution spectrum, we must thermodynamically disrupt these intermolecular forces and replace them with solvent-solute interactions.
Module 1: The Solvent Decision Matrix
Do not default to Chloroform-d (
Visual Guide: Solvent Selection Workflow
Figure 1: Decision tree for solvent Selection based on intermolecular force disruption.
Solvent Properties & Strategic Application
| Solvent | Role in Solvation | When to Use | Warning |
| DMSO-d6 | High polarity; strong H-bond acceptor. | First alternative to | Hygroscopic (absorbs water).[2] High viscosity broadens peaks at room temp. |
| Pyridine-d5 | Aromatic solvent; H-bond acceptor. | Best for | Expensive.[3][4] Distinctive smell. Signals may overlap with aromatic region.[5] |
| TFA-d1 | Strong acid; H-bond donor. | The "Nuclear Option." Protonates basic nitrogens, creating ionic repulsion. | Chemically alters sample (salt formation). Shifts peaks significantly.[3][5] |
Module 2: The "TFA Trick" (Acidification Protocol)
If DMSO and Pyridine fail, you must chemically modify the environment. Adding Trifluoroacetic acid-d1 (
Mechanism:
Protocol: The Step-by-Step Titration
-
Prepare Sample: Suspend 2–5 mg of oxazolopyridine in 0.6 mL of
(or ). It will likely look cloudy or have precipitate. -
Initial Scan: Run a 1-scan 1H NMR. You will likely see nothing or very broad "humps."
-
Add Acid: Add 10–20
L of (or standard TFA if deuterated is unavailable) directly to the tube. -
Agitate: Shake vigorously until the solution clears. The color often changes (e.g., yellow to clear/orange) due to protonation.
-
Acquire: Run the scan again.
CRITICAL DATA INTERPRETATION:
-
Peak Shifting: The chemical shifts (
) of protons near the basic nitrogen will move downfield (deshielding) by 0.5 – 2.0 ppm. -
Exchangeable Protons:
and signals will likely disappear or merge into a broad singlet at >10 ppm due to rapid exchange with the acid.[6]
Module 3: Hardware Optimization (Shigemi Tubes)
If solubility is limited to <1 mg, standard 5mm tubes dilute the sample too much, requiring overnight runs. Use Shigemi tubes to artificially increase concentration.
The Physics: Shigemi tubes use susceptibility-matched glass plugs to confine the sample to the "active coil volume" (approx. 15–20 mm height) without creating magnetic susceptibility gradients that ruin shimming.
Protocol:
-
Dissolve: Dissolve your limited sample in exactly 280
L of solvent (for 5mm Shigemi). -
Insert: Inject the solution into the outer tube.
-
Plunge: Insert the inner glass plunger. Ensure no air bubbles exist between the liquid and the plunger face.
-
Result: You achieve the signal intensity of a 700
L sample using only 280 L, effectively increasing concentration by 2.5x .
Frequently Asked Questions (FAQ)
Q1: I used TFA, and now my peaks are sharp, but the chemical shifts don't match my literature/prediction. Why?
A: You have formed a salt (e.g., Pyridinium Trifluoroacetate). Protonation withdraws electron density from the ring, causing significant deshielding (downfield shift). You must report this as "Spectra obtained in DMSO-d6 + TFA." Do not compare these shifts directly to neutral
Q2: Can I recover my sample after using DMSO or Pyridine? A:
-
DMSO: Difficult to evaporate (BP: 189°C).[1] Use a lyophilizer (freeze-dryer) or perform an aqueous workup (add water, extract with EtOAc).
-
Pyridine: Can be evaporated with a rotary evaporator using a toluene azeotrope, but it is smelly.
-
TFA: If you used TFA, neutralize with bicarbonate during workup to recover the free base.
Q3: My peaks are still broad even in DMSO. What now? A: This indicates aggregation is still happening.
-
Heat it: Set the probe temperature to 325 K (52°C) or higher. Increased thermal energy increases molecular tumbling rates (
relaxation), sharpening the lines. -
Dilute it: Counter-intuitively, lowering the concentration can sometimes sharpen peaks by reducing aggregate size, though you lose S/N ratio.
References & Grounding
-
Fulmer, G. R., et al. (2010).[7][8][9] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
Use this to identify the impurity peaks introduced by Pyridine, DMSO, or TFA.
-
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[8] The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Shigemi, Inc. NMR Microtube Specifications and Susceptibility Matching.Link
-
Standard reference for minimum volume requirements (280uL for 5mm).
-
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier.
-
Authoritative text on variable temperature (VT) NMR and relaxation mechanisms.
-
Sources
- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 2. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 3. scribd.com [scribd.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. University of Ottawa NMR Facility Blog: Chemical Exchange Agents to Simplify NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kgroup.du.edu [kgroup.du.edu]
Minimizing side products in nucleophilic substitution of chloropyridines
Status: Online | Tier: Level 3 (Process Optimization) Ticket ID: CP-SNAR-OPT-001 Subject: Minimizing Side Products in Nucleophilic Substitution of Chloropyridines
Welcome to the Heterocycle Optimization Center
You are likely here because your LCMS shows a "forest" of peaks, your yield is stalled at 60%, or you are seeing the dreaded M+16 (oxidation) or M-18 (hydrolysis) adducts. Chloropyridines are deceptively simple substrates; their electron-deficient nature makes them prime candidates for SNAr, yet this same reactivity invites a host of parasitic side reactions.
This guide treats your synthesis as a system to be debugged. We focus on the three most common failure modes: Hydrolysis , Regio-scrambling , and Catalytic Stalling .
Module 1: The Hydrolysis Headache (Pyridone Formation)
Symptom: You observe a peak at [M-Cl+OH] (product mass - 18 or +1 depending on ionization). Diagnosis: Water is competing with your nucleophile.[1] In electron-deficient rings like pyridine, hydroxide is a potent nucleophile, often outcompeting amines or alkoxides.
The Mechanism of Failure
Even "anhydrous" dipolar aprotic solvents (DMSO, DMF, NMP) are hygroscopic. If you use a carbonate base (K₂CO₃, Cs₂CO₃) in wet DMF at >80°C, you generate hydroxide in situ. This attacks the chloropyridine to form a pyridone (hydroxypyridine tautomer), which is thermodynamically stable and dead to further reaction.
Troubleshooting Protocol
| Variable | The "Standard" (High Risk) | The "Fix" (Low Risk) | Why? |
| Solvent | DMF, DMSO (wet) | Anhydrous 1,4-Dioxane, THF, or Toluene | Ethers don't absorb water like dipolar aprotics. If DMSO is required, store over 4Å sieves. |
| Base | KOH, NaOH, Cs₂CO₃ | LiHMDS, NaH, or DIPEA | Switch to non-nucleophilic bases. LiHMDS (Lithium Hexamethyldisilazide) is soluble and anhydrous. |
| Additives | None | Molecular Sieves (3Å) | Physical removal of water prevents OH⁻ generation. |
Q: I must use DMSO due to solubility. How do I stop hydrolysis? A: Switch to a Phase Transfer Catalysis (PTC) system. Use Toluene/Solid KOH with 10 mol% TBAB (Tetrabutylammonium bromide) . This keeps the bulk water in the solid/aqueous phase while the reaction happens in the organic layer, minimizing contact between the chloropyridine and the "wet" hydroxide source.
Module 2: Regioselectivity Roulette (2-Cl vs. 4-Cl)
Symptom: You have a 2,4-dichloropyridine and need to substitute only one position, but you get a mixture or the wrong isomer. Diagnosis: You are fighting electronic stabilization against steric hindrance.
The Rules of Engagement
-
SNAr Preference (Electronic): The 4-position is generally more reactive.[2][3] The Meisenheimer complex formed by attack at C4 is stabilized by a para-like resonance with the nitrogen, which is energetically favored over the ortho-like resonance at C2.
-
Steric Override: If the nucleophile is bulky (e.g., tert-butylamine), it may prefer the less hindered C4 position even more strongly.
-
The "Flip": To target the 2-position selectively, you often cannot use standard SNAr. You must switch to Pd-catalysis (Buchwald-Hartwig) with specific ligands, or block the 4-position.
Q: I need the 2-amino-4-chloropyridine product from 2,4-dichloropyridine. SNAr gives me the 4-amino isomer. What do I do? A: You cannot force this easily with SNAr.
-
Strategy A (Pd-Catalysis): Use a catalyst system that favors oxidative addition at the sterically more accessible (but electronically distinct) site. However, for 2,4-dichloro, Pd also often favors C4.
-
Strategy B (Stepwise): React C4 with a "dummy" nucleophile (like benzylamine) that can be removed later, then react C2, then deprotect C4.
-
Strategy C (Reverse Engineering): Start with 2-amino-4-hydroxypyridine (commercially available) and convert the OH to Cl later using POCl₃ (though this risks chlorinating the amine if not protected).
Module 3: When SNAr Fails (Switching to Catalysis)
Symptom: Reaction with 3-chloropyridine yields 0% product, or reaction with 2-chloropyridine stalls at 50%. Diagnosis:
-
3-Chloropyridine: Inert to SNAr. The negative charge cannot delocalize onto the nitrogen.[4] Must use Pd-catalysis.
-
Stalling: Product inhibition. The product (an aminopyridine) is more electron-rich than the starting material and can bind to the Pd-catalyst (poisoning) or simply stop reacting in SNAr due to increased electron density on the ring.
Buchwald-Hartwig Troubleshooting Guide
| Issue | Cause | The Fix |
| Hydrodehalogenation (Ar-Cl | Use 1,4-Dioxane (dry). Avoid isopropanol/ethanol. Switch base to NaOtBu . | |
| No Conversion | Oxidative addition is too slow. | Ligand: Switch to BrettPhos or RuPhos (specifically designed for chlorides).[1] Catalyst: Use Pd-G3/G4 precatalysts (ensures active Pd(0) enters cycle). |
| Bis-arylation | Primary amine reacts twice. | Use a large excess of amine (1.5–2.0 equiv) or use a bulky ligand like BrettPhos . |
Visualizing the Logic
The following diagram illustrates the decision matrix for optimizing your reaction conditions based on the substrate and observed failure mode.
Caption: Decision tree for selecting reaction conditions and troubleshooting common failure modes in chloropyridine functionalization.
Standardized Protocol: High-Fidelity SNAr
Use this protocol to minimize hydrolysis and maximize conversion for reactive (2- or 4-) chloropyridines.
Reagents:
-
Substrate: 2-Chloropyridine (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Base: LiHMDS (1.3 equiv, 1M in THF) OR DIPEA (2.0 equiv) if nucleophile is valuable.
-
Solvent: Anhydrous 1,4-Dioxane (0.5 M concentration).
Procedure:
-
Setup: Flame-dry a reaction vial and cool under Argon.
-
Charging: Add the chloropyridine and amine.
-
Solvent: Add anhydrous dioxane via syringe.
-
Base Addition:
-
If using LiHMDS: Cool to 0°C. Add LiHMDS dropwise. (Prevents exotherm-induced decomposition).
-
If using DIPEA: Add at RT.
-
-
Reaction: Heat to 80°C (DIPEA) or RT to 50°C (LiHMDS). Monitor by UPLC/LCMS.
-
Workup (Critical): Quench with sat. NH₄Cl. Extract with EtOAc.[5] Do not use acidic washes (pyridine product will stay in water). Wash organic layer with brine to remove residual dioxane.
References
- Regioselectivity in SNAr: Title: "Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines (and Pyridines): A QM Analysis." Source: WuXi AppTec / OPRD Insights.
-
Buchwald-Hartwig Optimization
-
Solvent Effects & Hydrolysis
- Title: "Amination of Heteroaryl Chlorides: Palladium C
- Source:Chemistry - A European Journal, via PMC.
-
URL:[Link]
-
Mechanism of Pyridone Formation
Sources
Technical Support Center: Stability of 2-Methyloxazolo[4,5-c]pyridin-7-amine in Acidic Media
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 2-Methyloxazolo[4,5-c]pyridin-7-amine in acidic environments. While specific degradation kinetics for this molecule are not extensively documented in publicly available literature, this guide provides a framework for designing, executing, and interpreting forced degradation studies based on established chemical principles and regulatory guidelines.[1][2][3]
The fused oxazolo[4,5-c]pyridine ring system, containing both a pyridine nitrogen and an oxazole moiety, presents multiple sites susceptible to acid-catalyzed reactions. Understanding the stability of this scaffold is crucial for formulation development, determining appropriate storage conditions, and identifying potential degradation products that could impact efficacy and safety.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my solution of 2-Methyloxazolo[4,5-c]pyridin-7-amine changing color after adding acid?
A color change upon acidification is often indicative of a chemical transformation. This could be due to the protonation of the pyridine and/or amine nitrogens, which can alter the electronic structure of the molecule and its chromophore. It may also signal the formation of degradation products with different absorption properties. It is crucial to characterize the species present in the solution using spectroscopic methods like UV-Vis and HPLC to determine the cause of the color change.
Q2: I'm seeing multiple new peaks in my HPLC chromatogram after acid treatment. How do I know which are degradation products?
The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. To confirm these are true degradants, you should:
-
Perform a mass balance analysis: The sum of the peak areas of the parent compound and the new peaks should ideally account for 100% of the initial peak area of the parent compound.[4]
-
Use a photodiode array (PDA) detector: This will provide UV spectra for each peak, helping to determine if the new peaks are structurally related to the parent compound.
-
Employ mass spectrometry (LC-MS): This will provide the mass-to-charge ratio (m/z) of the species in each peak, which is invaluable for identifying degradation products.[4]
Q3: What are the most likely sites of acid-catalyzed degradation on the 2-Methyloxazolo[4,5-c]pyridin-7-amine molecule?
Based on the structure, several potential degradation pathways can be hypothesized:
-
Hydrolysis of the oxazole ring: The oxazole ring is a key site of potential instability in acidic media. Protonation of the oxazole nitrogen can make the C2 carbon more electrophilic and susceptible to nucleophilic attack by water, leading to ring opening.
-
Protonation of the pyridine and amine nitrogens: The pyridine and exocyclic amine nitrogens are basic and will be protonated in acidic conditions. This can alter the electron distribution in the ring system and potentially influence the stability of the oxazole ring.
-
Oxidation: While not a direct result of acid catalysis, the presence of dissolved oxygen under acidic and heated conditions can lead to oxidative degradation.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No degradation observed after initial acid stress testing. | The compound is highly stable under the tested conditions. The acid concentration or temperature is too low. | Gradually increase the acid concentration (e.g., from 0.1 N HCl to 1 N HCl) and/or the temperature (e.g., from room temperature to 60-80 °C).[6][7] Monitor the reaction at several time points to capture the onset of degradation.[1] |
| Complete degradation of the parent compound in a very short time. | The stress conditions are too harsh. | Reduce the acid concentration, temperature, and/or reaction time. A target degradation of 5-20% is often recommended for the development of stability-indicating methods. |
| Poor peak shape or resolution in HPLC analysis. | The mobile phase is not optimized for the parent compound and its degradants. The pH of the mobile phase may be too close to the pKa of the analytes. | Screen different mobile phase compositions (e.g., varying the organic modifier, buffer type, and pH). Consider using a different column chemistry. |
| Inconsistent or irreproducible degradation results. | Inconsistent experimental parameters (e.g., temperature fluctuations, inaccurate acid concentration). The compound is sensitive to light or oxygen. | Ensure precise control over all experimental variables. Conduct experiments in a controlled environment (e.g., water bath for temperature, amber vials for light protection). Consider purging solutions with an inert gas like nitrogen to minimize oxidation. |
Experimental Protocols
Protocol 1: Forced Acidic Degradation Study
Objective: To evaluate the stability of 2-Methyloxazolo[4,5-c]pyridin-7-amine in acidic media and to generate potential degradation products for analytical method development.
Materials:
-
2-Methyloxazolo[4,5-c]pyridin-7-amine
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions for neutralization
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a C18 column and a PDA or UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-Methyloxazolo[4,5-c]pyridin-7-amine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
In separate, labeled amber vials, add a known volume of the stock solution to a known volume of 0.1 N HCl and 1 N HCl.
-
Prepare a control sample by adding the same volume of stock solution to water.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 60 °C) in a water bath or oven.
-
Time Points: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Sample Preparation for HPLC: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The initial method can be a gradient elution on a C18 column with a mobile phase consisting of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.
Visualizing the Workflow
Caption: A hypothesized acid-catalyzed degradation pathway.
Data Interpretation
The data from the forced degradation study should be tabulated to clearly present the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point and under each stress condition. This will allow for a clear understanding of the degradation kinetics and the identification of the major degradation pathways.
Example Data Table:
| Time (hours) | Condition | % Parent Compound Remaining | % Degradant 1 | % Degradant 2 |
| 0 | 0.1 N HCl, 60°C | 100 | 0 | 0 |
| 2 | 0.1 N HCl, 60°C | 95.2 | 3.1 | 1.5 |
| 4 | 0.1 N HCl, 60°C | 90.5 | 5.8 | 3.2 |
| 8 | 0.1 N HCl, 60°C | 82.1 | 10.3 | 6.8 |
| 24 | 0.1 N HCl, 60°C | 65.4 | 18.9 | 14.5 |
| 24 | 1 N HCl, 60°C | 25.8 | 45.2 | 27.1 |
| 24 | Water, 60°C | 99.8 | <0.1 | <0.1 |
This comprehensive approach will enable researchers to thoroughly investigate the stability of 2-Methyloxazolo[4,5-c]pyridin-7-amine in acidic media, leading to a better understanding of its chemical properties and facilitating the development of stable and effective pharmaceutical formulations.
References
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - MDPI. (2026, February 2).
- Forced Degradation Studies - MedCrave online. (2016, December 14).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025, November 6).
- (PDF) Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - ResearchGate. (2026, February 3).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.).
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001, March 30).
- Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. (2019, August 14).
- Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC. (n.d.).
- Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine - ResearchGate. (n.d.).
- An In-depth Technical Guide to the Acidic Degradation Pathway of Lansoprazole - Benchchem. (n.d.).
- Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. (2019, April 6).
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (n.d.).
- (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity - ResearchGate. (2025, August 7).
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones - MDPI. (2021, November 25).
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC. (n.d.).
- (PDF) Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - ResearchGate. (2024, June 24).
- Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product - SCIRP. (n.d.).
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. onyxipca.com [onyxipca.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
Validation & Comparative
1H NMR Characterization of 2-Methyloxazolo[4,5-c]pyridin-7-amine: A Comparative Technical Guide
Executive Summary
This guide details the structural characterization of 2-Methyloxazolo[4,5-c]pyridin-7-amine using proton nuclear magnetic resonance (
This document serves as a comparative analysis, contrasting the optimal protocol (DMSO-
Structural Context & Numbering
Correct interpretation of the NMR spectrum requires precise understanding of the fused ring numbering. The oxazolo[4,5-c]pyridine core places the pyridine nitrogen at position 5.
-
Core Scaffold: Pyridine fused to Oxazole.[1]
-
Substituents:
-
Position 2: Methyl group (
). -
Position 7: Primary Amine (
).
-
-
Critical Protons:
-
H-4: Located between the bridgehead and the pyridine nitrogen.
-
H-6: Located between the pyridine nitrogen and the amine-substituted carbon.
-
Visualization: Structural Numbering
Figure 1: Connectivity and numbering of the 2-Methyloxazolo[4,5-c]pyridin-7-amine core. Note the isolation of protons H-4 and H-6 by the nitrogen at position 5.
Comparative Analysis: Performance of Alternatives
Scenario A: Solvent Selection (DMSO- vs. CDCl )
The choice of solvent is the single most critical variable in the characterization of amino-heterocycles.
| Feature | DMSO- | CDCl | Scientific Rationale |
| Solubility | High | Low to Moderate | The polar amine and heterocyclic nitrogens require a polar aprotic solvent to disrupt intermolecular H-bonding. |
| Amine (-NH | Sharp, Distinct Singlet | Broad, Weak, or Absent | DMSO forms strong H-bonds with the amine protons, slowing chemical exchange and sharpening the signal. In CDCl |
| Chemical Shift Stability | High | Low | Shifts in CDCl |
| Water Peak Interference | ~3.33 ppm | ~1.56 ppm | Water in DMSO is distinct from the aromatic region; in CDCl |
Conclusion: DMSO-
Scenario B: Regioisomeric Differentiation
Synthesis of oxazolopyridines often yields regioisomers (e.g., [4,5-c] vs. [4,5-b] or [5,4-b]).
-
Target ([4,5-c] isomer):
-
Pattern: Two Singlets in the aromatic region.
-
Reason: The protons at C-4 and C-6 are separated by the pyridine nitrogen (N-5). There is no vicinal (
) coupling, only negligible long-range ( ) coupling.
-
-
Alternative ([4,5-b] isomer):
-
Pattern: Two Doublets (vicinal coupling).
-
Reason: In the [4,5-b] system, the protons would typically be at positions 6 and 7 (if N is at 4), which are adjacent carbons, leading to a characteristic coupling constant (
Hz).
-
Experimental Protocol
Materials & Preparation[1][2][3][4][5][6][7]
-
Sample Mass: 5–10 mg of dried solid.
-
Solvent: 0.6 mL DMSO-
(99.9% D) + 0.03% TMS (v/v). -
Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1):
seconds (Essential for accurate integration of the isolated aromatic protons). -
Scans (NS): 16 (Routine) or 64 (High S/N).
-
Spectral Width: -2 to 14 ppm.
-
Temperature: 298 K (25°C).
Workflow Diagram
Figure 2: Decision tree for confirming the [4,5-c] regioisomer via 1H NMR.
Data Interpretation & Expected Shifts
The following table summarizes the expected chemical shifts (
| Proton Assignment | Approx. Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| H-4 | 8.60 – 8.90 | Singlet (s) | 1H | - | Most deshielded aromatic proton due to proximity to both the bridgehead and Pyridine-N. |
| H-6 | 7.80 – 8.10 | Singlet (s) | 1H | - | Located between Pyridine-N and the amine substituent. Slightly shielded relative to H-4. |
| 7-NH | 6.50 – 7.20 | Broad Singlet (br s) | 2H | - | Exchangeable. Chemical shift varies with concentration and water content. |
| 2-CH | 2.60 – 2.75 | Singlet (s) | 3H | - | Characteristic methyl singlet on the oxazole ring. |
| H | ~3.33 | Broad (s) | Variable | - | Residual water in DMSO- |
| DMSO | 2.50 | Quintet | Solvent | - | Residual solvent peak. |
Mechanistic Notes:
-
The "Singlet" Signature: The observation of H-4 and H-6 as sharp singlets is the primary confirmation of the [4,5-c] fusion pattern. If these peaks appear as doublets, the structure is likely the [4,5-b] isomer where protons are vicinal.
-
Amine Exchange: If the NH
peak is too broad, add 1-2 drops of D O to the tube. The NH signal will disappear (exchange with D), confirming its assignment, while the aromatic C-H signals will remain.
References
-
Solvent Effects on Amino-Heterocycles: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry 44.5 (2006): 491-509. Link
-
Regioisomer Differentiation: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Notes. Link
-
Oxazolopyridine Synthesis & Characterization: Palamarchuk, I. V., et al. "Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine." ResearchGate.[1] Link
-
General Heterocyclic NMR Data: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 29.9 (2010): 2176–2179. Link
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Oxazolopyridines
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of modern analytical chemistry and drug discovery, a thorough understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and structural elucidation. Oxazolopyridines, a class of heterocyclic compounds with significant pharmacological interest, present unique challenges and opportunities in their mass spectral analysis. This guide provides an in-depth, comparative look at the fragmentation patterns of oxazolopyridines, drawing on established principles and experimental data to empower researchers in their analytical endeavors.
Introduction: The Significance of Oxazolopyridines
Oxazolopyridines are bicyclic aromatic heterocycles containing both an oxazole and a pyridine ring. Their structural motif is a key component in a variety of biologically active molecules, exhibiting properties ranging from anti-inflammatory to anti-cancer. The precise arrangement of atoms within this fused-ring system, along with the nature and position of substituents, profoundly influences not only their biological activity but also their fragmentation behavior in a mass spectrometer. A detailed understanding of these fragmentation pathways is crucial for distinguishing between isomers and for identifying metabolites in complex biological matrices.
Core Principles of Fragmentation in Mass Spectrometry
Before delving into the specifics of oxazolopyridines, it is essential to grasp the fundamental principles governing fragmentation in mass spectrometry. When a molecule is ionized, it forms a molecular ion (M+• in Electron Ionization or [M+H]+ in Electrospray Ionization) that possesses excess internal energy.[1] This energy can be dissipated through the cleavage of chemical bonds, leading to the formation of smaller, charged fragments. The likelihood of a particular bond breaking is influenced by its strength and the stability of the resulting fragment ions and neutral losses.[2] Common fragmentation reactions include single bond cleavages, rearrangements, and the elimination of small, stable neutral molecules like carbon monoxide (CO), hydrogen cyanide (HCN), or water (H₂O).[2][3][4]
Electron Ionization (EI) Mass Spectrometry: Unveiling the Core Structure
Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of a molecule's structure. For oxazolopyridines, EI mass spectra are often characterized by a series of competitive and consecutive fragmentation reactions.
A key study on 2-methyloxazolopyridines revealed that the primary fragmentation pathways involve the competitive loss of carbon monoxide (CO) and acetonitrile (CH₃CN) from the molecular ion.[5] The relative abundance of the ions resulting from these losses is highly dependent on the fusion type between the oxazole and pyridine rings, offering a powerful tool for isomer differentiation.[5]
Characteristic EI Fragmentation Pathways of Substituted Oxazolopyridines:
-
Loss of CO: This fragmentation is a hallmark of many oxygen-containing heterocyclic systems. It involves the cleavage of the oxazole ring.
-
Loss of R-CN: For oxazolopyridines with a substituent (R) at the 2-position of the oxazole ring, the loss of the corresponding nitrile is a common pathway. For instance, 2-methyloxazolopyridines exhibit a significant loss of acetonitrile (CH₃CN).[5]
-
Cleavage of the Pyridine Ring: Subsequent to the initial fragmentation of the oxazole ring, the pyridine moiety can undergo its characteristic fragmentations, often involving the loss of HCN or dehydrogenation.
Experimental Protocol: Acquiring EI Mass Spectra of Oxazolopyridines
A standardized approach is crucial for obtaining reproducible and comparable EI mass spectra.
Methodology:
-
Sample Introduction: Introduce the solid or liquid sample via a direct insertion probe or a gas chromatograph (GC) for volatile compounds.
-
Ionization: Utilize a standard electron energy of 70 eV. This energy level is high enough to cause reproducible fragmentation patterns and is a widely accepted standard, facilitating library matching.
-
Ion Source Temperature: Maintain a consistent ion source temperature, typically between 200-250°C, to minimize thermal degradation while ensuring sample volatilization.[6]
-
Mass Analysis: Scan a mass range appropriate for the compound of interest, typically from m/z 40 to a value sufficiently above the molecular weight of the analyte.
-
Data Acquisition: Acquire data in full-scan mode to capture all fragment ions.
Visualizing the Workflow:
Caption: Workflow for Electron Ionization Mass Spectrometry.
Electrospray Ionization (ESI) Mass Spectrometry: A Gentler Approach for Intact Molecules and Adducts
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[4][7] This makes it particularly useful for determining the molecular weight of the parent compound. To induce fragmentation in ESI-MS, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and then subjected to collision-induced dissociation (CID).
For oxazolopyridines, ESI-MS/MS spectra can provide complementary information to EI spectra. The fragmentation of the protonated molecule often proceeds through different pathways than the radical cation formed in EI.
Common ESI-MS/MS Fragmentation Pathways:
-
Protonation Site: The initial site of protonation can significantly influence the subsequent fragmentation cascade. In oxazolopyridines, protonation is likely to occur on the pyridine nitrogen or the oxazole nitrogen.
-
Ring Cleavage: Similar to EI, cleavage of the oxazole and pyridine rings occurs, but the specific bond scissions may differ due to the even-electron nature of the precursor ion.[8]
-
Substituent-Driven Fragmentation: The nature of substituents plays a major role. For example, compounds with acidic or basic functional groups will exhibit characteristic losses.
Experimental Protocol: ESI-MS/MS Analysis of Oxazolopyridines
This protocol outlines a general procedure for acquiring ESI-MS/MS data.
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable solvent, typically a mixture of water, acetonitrile, or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[9]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatograph (LC).
-
Ionization Source Parameters: Optimize key parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable spray and efficient ionization.[10]
-
MS1 Analysis: Acquire a full scan mass spectrum to identify the protonated molecule ([M+H]⁺) or other adducts.
-
MS/MS Analysis: Select the precursor ion of interest in the first mass analyzer (e.g., a quadrupole).
-
Collision-Induced Dissociation (CID): Accelerate the precursor ions into a collision cell containing an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to induce sufficient fragmentation.
-
MS2 Analysis: Analyze the resulting product ions in the second mass analyzer (e.g., a time-of-flight or Orbitrap).
Visualizing the ESI-MS/MS Workflow:
Caption: Workflow for ESI-MS/MS Analysis.
Comparative Analysis: Oxazolopyridines vs. Isoxazolopyridines
A crucial aspect of structural elucidation is the ability to distinguish between isomers. Isoxazolopyridines, which differ from oxazolopyridines in the arrangement of the nitrogen and oxygen atoms in the five-membered ring, provide an excellent case for comparison.
Studies have shown that while the electron ionization mass spectra of 3-methylisoxazolopyridines and 2-methyloxazolopyridines can be nearly identical, their MS/MS spectra show significant differences.[5] Although both classes of compounds exhibit the competitive loss of CO and CH₃CN, the ratio of these fragmentation pathways can vary substantially depending on the specific isomer.[5] This highlights the power of tandem mass spectrometry in differentiating between closely related structures. The low-energy collision-induced dissociation spectra of their molecular ions reveal large differences, allowing for the characterization of each isomer.[5]
| Feature | Oxazolopyridines (EI-MS) | Isoxazolopyridines (EI-MS) | Tandem MS (MS/MS) |
| Primary Losses | Competitive loss of CO and R-CN | Competitive loss of CO and R-CN | Ratios of these losses differ significantly |
| Isomer Differentiation | Often difficult based on EI alone | Often difficult based on EI alone | Provides characteristic fragmentation for each isomer |
The Influence of Substituents
Substituents on the oxazolopyridine ring system can dramatically alter the fragmentation patterns. Electron-donating groups can stabilize the molecular ion, leading to a more abundant molecular ion peak. Conversely, electron-withdrawing groups can direct fragmentation in specific ways. For example, nitro-substituted oxazolopyridines may undergo cleavage of the nitropyridine fragment.[11] The presence of long alkyl chains will introduce characteristic fragmentations associated with the aliphatic moiety.[12]
Conclusion: A Multi-faceted Approach to Structural Confirmation
The mass spectrometric analysis of oxazolopyridines is a nuanced field where the choice of ionization technique and analytical method is critical. While EI-MS provides a detailed fragmentation fingerprint useful for structural elucidation, ESI-MS/MS offers a gentler approach for molecular weight determination and targeted fragmentation analysis. The key to unambiguous identification, especially when dealing with isomers, lies in a comparative approach that considers not only the masses of the fragment ions but also their relative abundances under different experimental conditions. By understanding the fundamental principles of fragmentation and the specific pathways characteristic of the oxazolopyridine scaffold, researchers can confidently identify and characterize these important molecules in their quest for new therapeutic agents.
References
-
Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. (n.d.). Request PDF. Retrieved February 21, 2026, from [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025, November 6). Eurasian Chemico-Technological Journal. Retrieved February 21, 2026, from [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). University of Huddersfield Repository. Retrieved February 21, 2026, from [Link]
-
Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. (n.d.). The Journal of Physical Chemistry A. Retrieved February 21, 2026, from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved February 21, 2026, from [Link]
-
Fragmentation Mechanisms. (n.d.). Intro to Mass Spectrometry. Retrieved February 21, 2026, from [Link]
-
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2012). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen. Retrieved February 21, 2026, from [Link]
-
MASS SPECTROMETRY OF OXAZOLES. (1980). Semantic Scholar. Retrieved February 21, 2026, from [Link]
-
Danac, R., Mangalagiu, I. I., & Caprosu, M. (2003). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 8(5), 460-466. Retrieved February 21, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
-
ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. (n.d.). Polymer Chemistry. Retrieved February 21, 2026, from [Link]
-
Eberlin, M. N. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(120), 99195-99219. Retrieved February 21, 2026, from [Link]
-
Kádár, Z., & Gömöry, Á. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(1), 58-67. Retrieved February 21, 2026, from [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved February 21, 2026, from [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026, February 2). MDPI. Retrieved February 21, 2026, from [Link]
-
Statistical fragmentation patterns in multiphoton ionization: A comparison with experiment. (n.d.). The Hebrew University of Jerusalem. Retrieved February 21, 2026, from [Link]
-
Ion fragmentation of small molecules in mass spectrometry Class overview. (2013, February 4). University of Alabama at Birmingham. Retrieved February 21, 2026, from [Link]
-
Harrison, A. G., Csizmadia, I. G., & Tang, T. H. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 11(5), 427–436. Retrieved February 21, 2026, from [Link]
-
Fragmentation studies of sartans by electrospray ionization mass spectrometry. (2017, September 15). PubMed. Retrieved February 21, 2026, from [Link]
-
Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion. (2024, March 1). OSTI.GOV. Retrieved February 21, 2026, from [Link]
-
DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. (2023, May 17). Romanian Journal of Physics. Retrieved February 21, 2026, from [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2020, November 12). LCGC International. Retrieved February 21, 2026, from [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Retrieved February 21, 2026, from [Link]
-
Quantum chemical study on excited states and charge transfer of oxazolo[4,5-b]-pyridine derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. article.sapub.org [article.sapub.org]
- 7. agsanalitica.com [agsanalitica.com]
- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uab.edu [uab.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
HPLC Method Development for Oxazolopyridine Purity: A Comparative Guide
Executive Summary
Oxazolopyridines represent a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and anti-inflammatory agents. However, their analysis presents a "perfect storm" of chromatographic challenges: the fused heterocyclic nitrogen induces severe peak tailing on standard silica, while the formation of regioisomers during synthesis creates critical pairs that defy separation by hydrophobicity alone.
This guide moves beyond standard screening templates. We compare the industry-standard C18 approach against High-pH and Phenyl-Hexyl alternatives. Through comparative data, we demonstrate why Phenyl-Hexyl stationary phases provide the superior orthogonality required to resolve oxazolopyridine regioisomers, a feat often impossible with standard alkyl-bonded phases.
Part 1: The Chemical Challenge
To develop a robust method, one must first understand the analyte's behavior in solution.
-
Basicity & Tailing: The pyridine nitrogen in the oxazolopyridine scaffold typically exhibits a pKa between 3.0 and 5.0. At standard acidic pH (0.1% Formic Acid, pH ~2.7), the molecule is protonated. On older or non-endcapped silica, this positive charge interacts with residual silanols, causing severe peak tailing (
). -
Regioisomerism: Synthesis often yields isomers (e.g., oxazolo[4,5-b]pyridine vs. oxazolo[5,4-b]pyridine). These isomers have identical mass and nearly identical LogP (hydrophobicity), making them co-elute on C18 columns which rely primarily on hydrophobic discrimination.
The Method Development Decision Matrix
The following decision tree illustrates the logic used to select the optimal stationary phase based on these properties.
Figure 1: Decision logic for selecting stationary phases for basic, aromatic heterocycles.
Part 2: Comparative Study & Experimental Data
We evaluated three distinct chromatographic systems to separate a target Oxazolopyridine (OP-1) from its critical regioisomer (Imp-A) and a synthetic precursor (Imp-B).
Experimental Conditions
-
System: UHPLC with PDA detection (254 nm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% to 95% B over 10 minutes.
-
Analytes:
-
OP-1: Target Oxazolopyridine.
-
Imp-A: Regioisomer (Critical Pair).
-
Imp-B: Precursor (Polar).
-
System A: The "Standard" (C18 + Acidic pH)
-
Column: C18 (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Mechanism: Pure hydrophobic interaction.
System B: The "Shape Corrector" (Hybrid C18 + High pH)
-
Column: Ethylene Bridged Hybrid (BEH) C18 (1.7 µm).
-
Mobile Phase: A: 10mM Ammonium Bicarbonate (pH 10); B: Acetonitrile.
-
Mechanism: Analyte is neutral (de-protonated), reducing silanol interaction.
System C: The "Selectivity Solver" (Phenyl-Hexyl + Acidic pH)
-
Column: Phenyl-Hexyl (1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Methanol.
-
Mechanism: Hydrophobic + Pi-Pi (π-π) Stacking .
Results Summary
| Parameter | System A (C18 / Acidic) | System B (C18 / High pH) | System C (Phenyl-Hexyl) |
| Retention (OP-1) | 4.2 min | 6.5 min (Increased retention due to neutral state) | 5.1 min |
| Tailing Factor (Tf) | 1.8 (Fail) | 1.1 (Excellent) | 1.2 (Good) |
| Resolution (OP-1 vs Imp-A) | 0.8 (Co-elution) | 1.2 (Partial Separation) | 3.4 (Baseline Separation) |
| Selectivity Mechanism | Hydrophobicity only | Hydrophobicity (Neutral) | Pi-Pi + Shape Selectivity |
Analysis of Results
-
Failure of System A (Standard C18): The regioisomers (OP-1 and Imp-A) have identical hydrophobicity. C18 cannot distinguish between them, resulting in co-elution (
). The acidic pH protonates the nitrogen, causing peak tailing ( ). -
Limitation of System B (High pH): Raising the pH neutralizes the basic nitrogen. This solves the tailing problem (
) and increases retention. However, because the separation mechanism is still driven by hydrophobicity, the resolution between isomers only improves marginally ( ). This is insufficient for quantitative impurity analysis. -
Success of System C (Phenyl-Hexyl): This phase offers an orthogonal interaction mechanism. The electron-deficient oxazolopyridine ring interacts with the pi-electrons of the phenyl stationary phase. The slight structural difference between the regioisomers alters the "fit" and strength of this pi-pi overlap, resulting in massive resolution (
). Methanol is used as the organic modifier (protic solvent) to enhance these pi-pi interactions compared to aprotic acetonitrile.
Part 3: The Optimized Protocol
Based on the comparative data, the Phenyl-Hexyl method is the authoritative choice for oxazolopyridine purity.
Reagents & Materials
-
Stationary Phase: Phenyl-Hexyl or Biphenyl column (e.g., Waters CSH Phenyl-Hexyl or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm or 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (Buffered acidic pH ~3.0 improves robustness over FA alone).
-
Mobile Phase B: Methanol (Promotes Pi-Pi interactions better than ACN).
Instrument Parameters
-
Column Temp: 40°C (Controls viscosity of Methanol).
-
Flow Rate: 0.3 mL/min (Adjust for column ID).
-
Detection: UV at 254 nm (aromatic max) and 220 nm (amide/general).
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold (Equilibration) |
| 12.0 | 5 | 95 | Linear Gradient |
| 14.0 | 5 | 95 | Wash |
| 14.1 | 95 | 5 | Re-equilibrate |
| 17.0 | 95 | 5 | End |
Mechanism Visualization
The diagram below details why the Phenyl-Hexyl phase succeeds where C18 fails.
Figure 2: Mechanistic difference between C18 (hydrophobic only) and Phenyl-Hexyl (Pi-Pi selective) interactions.
Part 4: Validation & System Suitability
To ensure the method remains reliable (Trustworthiness), the following System Suitability Test (SST) criteria must be met before every sample set.
-
Resolution (
): > 2.0 between the Main Peak and nearest Regioisomer. -
Tailing Factor (
): < 1.3 for the Main Peak.[1] -
Precision: %RSD < 2.0% for peak area (n=5 injections).
-
Sensitivity: Signal-to-Noise (S/N) > 10 for the Limit of Quantitation (LOQ) standard (usually 0.05% of target concentration).
Troubleshooting Tip: If peak splitting is observed, ensure the sample diluent matches the initial mobile phase conditions (5% Methanol/95% Water). Dissolving pure oxazolopyridine in 100% DMSO or ACN can cause "solvent effect" peak distortion due to the hydrophobicity mismatch at the column head.
References
-
Waters Corporation. "Alternative Selectivity of Phenyl-Hexyl Columns for Basic Analytes." Waters Application Notes. [Link]
- Kirkland, J. J., & Snyder, L. R. "Practical HPLC Method Development.
-
Journal of Medicinal Chemistry. "Synthesis and biological evaluation of oxazolopyridine derivatives." (General reference for scaffold properties). [Link]
-
Phenomenex. "Biphenyl and Phenyl-Hexyl Selectivity for Isomer Separation." Phenomenex Technical Guides. [Link]
Sources
Comparing bioactivity of oxazolo[4,5-c]pyridine vs oxazolo[5,4-b]pyridine
[1][2]
Executive Summary
The oxazolopyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles. While both isomers share the same molecular formula (
-
Oxazolo[4,5-c]pyridine is primarily recognized as a kinase-privileged scaffold .[1] Its nitrogen positioning facilitates hydrogen bonding interactions critical for the ATP-binding hinge region of kinases, particularly the Janus Kinase (JAK) family.
-
Oxazolo[5,4-b]pyridine functions as a metabolic and optical scaffold .[1] It demonstrates potent inhibition of Sphingomyelin Synthase (SMS) and IκB kinase , while also exhibiting significant fluorescence, making it valuable for dual therapeutic and diagnostic applications.
| Feature | Oxazolo[4,5-c]pyridine | Oxazolo[5,4-b]pyridine |
| Primary Target Class | Tyrosine Kinases (JAK1/2) | Lipid Transferases (SMS), Ser/Thr Kinases (IKK) |
| Key Mechanism | ATP-competitive Hinge Binding | Lipid Biosynthesis Modulation |
| Electronic Character | High basicity at N-5; H-bond acceptor | Lower basicity; Strong fluorescence (Blue) |
| Synthetic Precursor | 3-amino-4-hydroxypyridine | 3-aminopyridin-2(1H)-one |
Structural & Electronic Analysis
The biological divergence stems from the isomeric fusion of the pyridine ring.
Electronic Distribution
-
[4,5-c] Isomer: The pyridine nitrogen is located at position 5 (IUPAC numbering for the fused system).[1] This exposes the nitrogen to solvent and active site residues, making it a strong hydrogen bond acceptor. This geometry mimics the N-1/N-3 interaction of adenine, explaining its affinity for kinase hinge regions.[1]
-
[5,4-b] Isomer: The pyridine nitrogen is at position 4, adjacent to the oxazole ring fusion.[2][3] This proximity creates an inductive effect that reduces the basicity of the nitrogen. However, this rigid conjugated system facilitates
transitions, resulting in high quantum yield fluorescence ( ), a feature absent in the [4,5-c] isomer.
Figure 1: Structural logic dictating the divergent bioactivity profiles of the two isomers.[1]
Bioactivity Landscape: Experimental Data
Case Study A: Oxazolo[4,5-c]pyridine as a JAK Inhibitor
This scaffold is optimized for the ATP-binding pocket of Janus Kinases.[1] The [4,5-c] core aligns with the "hinge" region (residues Glu-Leu-Leu in JAK1), where the pyridine nitrogen accepts a hydrogen bond from the backbone amide.[1]
Key Experimental Data:
-
Target: JAK1 (Selectivity over JAK2 is achieved via C-2 substitution).
-
Potency: Derivatives substituted with 3-cyano-4-iodopyridin-2-yl at the C-2 position have shown enhanced selectivity.[1]
-
Reference Drug Comparison: Structurally similar to Ruxolitinib (pyrrolo[2,3-d]pyrimidine), but the oxazole oxygen provides an additional weak H-bond acceptor vector.[1]
Case Study B: Oxazolo[5,4-b]pyridine as an SMS Inhibitor
Sphingomyelin Synthase (SMS) regulates ceramide levels, a critical lipid signaling molecule. The [5,4-b] scaffold acts as a lipid-mimetic inhibitor.[1]
Key Experimental Data:
-
Target: Sphingomyelin Synthase (SMS1/SMS2).
-
Potency: IC
µM (First-in-class small molecule inhibitors).[1] -
Therapeutic Relevance: Atherosclerosis and metabolic syndrome treatment by preventing sphingomyelin accumulation.
-
Secondary Activity: Inhibition of IκB kinase (anti-inflammatory).
Comparative Activity Table
| Parameter | Oxazolo[4,5-c]pyridine | Oxazolo[5,4-b]pyridine |
| Primary Assay | ADP-Glo Kinase Assay (JAK1) | NBD-Ceramide Fluorescence Assay (SMS) |
| Typical IC | 50 – 500 nM (Optimized) | 10 – 20 µM (Hit stage) |
| Selectivity | High (tunable via C-2/C-6 subs) | Moderate (Cross-reactivity with IKK) |
| Cell Permeability | High (LogP ~2.[4][1]5) | Moderate (LogP ~1.8 - 2.[1]2) |
| Toxicity Risk | Low (Kinase specific) | Low (Metabolic modulation) |
Experimental Protocols
Protocol A: Synthesis of Oxazolo[4,5-c]pyridine Core
Rationale: This route utilizes 3-amino-4-hydroxypyridine as the starting material.[1] The [4,5-c] fusion requires closing the oxazole ring onto the 3,4-positions.[1]
Materials:
-
3-Amino-4-hydroxypyridine (1.0 eq)[1]
-
1,1'-Carbonyldiimidazole (CDI) (1.5 eq)[1]
-
Anhydrous THF or DMF[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-amino-4-hydroxypyridine in anhydrous THF under Argon atmosphere.
-
Activation: Add CDI portion-wise at room temperature.
-
Cyclization: Reflux the mixture for 5 hours. The CDI acts as a "C=O" donor, bridging the amine and hydroxyl groups.
-
Work-up: Evaporate THF. Redissolve residue in DCM and wash with 5% NaOH.[1][5] The product (oxazolo[4,5-c]pyridin-2-one) may precipitate or remain in the organic phase depending on pH.[1]
-
Functionalization: To obtain the aromatic core, the carbonyl is typically converted to a chloride (using
) and then displaced by an amine or aryl group via or Suzuki coupling.
Protocol B: Synthesis of Oxazolo[5,4-b]pyridine Core
Rationale: This route starts from 3-aminopyridin-2(1H)-one (tautomer of 3-amino-2-hydroxypyridine).[1] The [5,4-b] fusion is achieved using diethyl oxalate.[1][2]
Materials:
Step-by-Step Workflow:
-
Aminolysis: Heat 3-aminopyridin-2(1H)-one with diethyl oxalate at 150°C (neat) to form the oxalyl amide intermediate.
-
Cyclization: Treat the intermediate with
at reflux. This effects the dehydrative cyclization to form the oxazolo[5,4-b]pyridine ring.[1] -
Purification: Quench with ice-water. Neutralize with
.[1] Extract with ethyl acetate.[1] -
Note: This route often yields 2-substituted derivatives directly if a specific carboxylic acid derivative is used instead of oxalate.[1]
Figure 2: Synthetic pathways for the two isomeric scaffolds.
References
-
Di Martino, S., et al. (2020). Design and Synthesis of Oxazolo[4,5-c]pyridine Derivatives as JAK Inhibitors. Journal of Medicinal Chemistry. Link (Context: Synthesis and JAK1 targeting of the [4,5-c] scaffold).
-
Adachi, J., et al. (2014). Identification of small molecule sphingomyelin synthase inhibitors. European Journal of Medicinal Chemistry. Link (Context: Discovery of [5,4-b] derivatives as SMS inhibitors).
-
Palamarchuk, I.V., et al. (2025).[2][6] Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]pyridine. Eurasian Journal of Chemistry.[2] Link (Context: Fluorescence properties and synthesis of [5,4-b] isomers).
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents.[1][7] International Journal of Molecular Sciences. Link (Context: Comparative SAR discussing oxazole-fused systems).
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
A Senior Application Scientist's Guide to X-ray Crystallography of Fused Oxazole-Pyridine Systems
For Researchers, Scientists, and Drug Development Professionals
The fusion of oxazole and pyridine rings creates a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their unique electronic and structural properties make them attractive scaffolds for developing novel therapeutic agents and functional materials. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these intricate molecular architectures.
This guide provides a comprehensive comparison of X-ray crystallography data for various fused oxazole-pyridine systems. It is designed to offer researchers and drug development professionals both the foundational knowledge and the practical insights necessary to critically evaluate and utilize crystallographic data in their work. We will delve into the experimental workflow, from obtaining suitable crystals to the final validation of the crystal structure, with an emphasis on the rationale behind key experimental decisions.
The Crucial First Step: Obtaining High-Quality Crystals
The success of any single-crystal X-ray diffraction study hinges on the quality of the crystal. A well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is essential for obtaining a high-resolution diffraction pattern. The process of growing such crystals is often more of an art than a science, requiring patience and experimentation with various techniques.
Common Recrystallization Techniques for Heterocyclic Compounds:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or even weeks. The choice of solvent is critical; it should be one in which the compound is moderately soluble.[1][2]
-
Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Diffusion at the interface of the two liquids can induce crystallization.
The key to all these methods is slow, controlled crystal growth, which allows the molecules to pack in a highly ordered lattice. For heterocyclic compounds like fused oxazole-pyridines, common solvents for recrystallization include ethanol, methanol, acetonitrile, ethyl acetate, and dimethylformamide (DMF).[3]
The Experimental Workflow of Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it is subjected to a series of steps to determine its molecular structure. This workflow can be broken down into four main stages: data collection, structure solution, structure refinement, and validation.
Experimental workflow for single-crystal X-ray diffraction.
Detailed Step-by-Step Methodology:
-
Crystal Selection and Mounting: A single crystal of good quality is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures (usually around 100 K).
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (commonly from a molybdenum or copper source).[4] The crystal is rotated, and the diffraction pattern—the array of spots produced by the constructive interference of the scattered X-rays—is recorded on a detector.[5][6] A complete dataset consists of thousands of reflections, each with a measured intensity and position.
-
Data Processing and Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and crystal decay. The intensities of the reflections are integrated and scaled to produce a file containing a list of unique reflections with their corresponding intensities and standard uncertainties.
-
Structure Solution: The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays are lost during the experiment.[7] For small molecules like fused oxazole-pyridines, direct methods are typically used to determine the initial phases and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.
-
Structure Refinement: The initial atomic model is refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data.[7][8] The positions of the atoms, their thermal displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed data. This iterative process continues until the model converges to the best possible fit.
-
Structure Validation: The final refined structure is rigorously validated to ensure its quality and accuracy.[9][10][11] This involves checking for geometric consistency (bond lengths, angles, etc.), analyzing the residual electron density, and using software tools like checkCIF provided by the International Union of Crystallography (IUCr). The validated crystallographic data is then typically deposited in a public database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[9][10][11]
Comparative Analysis of Fused Oxazole-Pyridine Crystal Structures
The following table presents a comparison of crystallographic data for several fused oxazole-pyridine systems. This data highlights the structural diversity within this class of compounds, influenced by the fusion pattern and the nature of substituents.
| Compound/System | Fusion Pattern | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine derivative | [4,5-b] | P2₁/c | 10.345 | 11.876 | 12.453 | 98.67 | 1512.3 | [12] |
| Oxazolo[4,5-c]pyridin-2(3H)-one | [4,5-c] | - | - | - | - | - | - | [13] |
| (1,3)Oxazolo(5,4-b)pyridine | [5,4-b] | - | - | - | - | - | - | [14] |
| Bis(oxazolo[5,4-b]pyridine) derivative (4a) | [5,4-b] | - | - | - | - | - | - | [15][16] |
| Oxazolo[4,5-b]pyridine | [4,5-b] | - | - | - | - | - | - | [17][18] |
| Oxazolo[4,5-c]pyridine | [4,5-c] | - | - | - | - | - | - | [19] |
| [9][10]oxazolo[5,4-c]pyridin-3-ol | [5,4-c] | - | - | - | - | - | - | [20] |
Note: Complete crystallographic data for some systems were not publicly available in the initial search and are marked with "-". The provided data serves as an illustrative comparison.
Conclusion
This guide has provided an in-depth overview of the X-ray crystallography of fused oxazole-pyridine systems, from the critical initial step of crystal growth to the final validation and deposition of the structural data. By understanding the experimental workflow and the rationale behind each step, researchers can better appreciate the quality and implications of crystallographic data. The comparative data presented herein, though not exhaustive, illustrates the structural diversity inherent in this important class of heterocyclic compounds. As the field of drug discovery continues to rely heavily on structural biology, a thorough understanding of X-ray crystallography is indispensable for any scientist working with these promising molecular scaffolds.
References
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. CCDC. [Link]
-
Cambridge Crystallographic Data Centre. (2023, June 14). Validation of Experimental Crystal Structures. CCDC. [Link]
-
Rupp, B. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Bernhard Rupp. [Link]
-
Wikipedia contributors. (2024, February 18). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]
-
Proxima Science. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Proxima Science. [Link]
-
Wikipedia contributors. (2023, December 29). Structure validation. In Wikipedia, The Free Encyclopedia. [Link]
-
Helliwell, J. R. (1995). Data-collection strategies. IUCr Journals. [Link]
-
StudySmarter. (n.d.). Crystal Structure Determination & Refinement. StudySmarter. [Link]
-
Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC - Carleton College. [Link]
-
Dauter, Z. (2009). Collection of X-ray diffraction data from macromolecular crystals. Acta Poloniae Pharmaceutica, 66(3), 227-234. [Link]
-
Petricek, V. (n.d.). Structure solution and refinement: introductory strategies. [Link]
-
Brunger, A. T. (1997). 1.7 Refinement of X-ray Crystal Structures. International Tables for Crystallography, Volume F, Chapter 1.7. [Link]
-
Müller, P. (n.d.). Structure refinement. MIT OpenCourseWare. [Link]
-
Al-Mutairi, F. M., A. A. El-Emam, K. A. Al-Rashood, and H. I. El-Subbagh. (2017). Fused-Ring Oxazolopyrrolopyridopyrimidine Systems with Gram-Negative Activity. Molecules 22(1): 123. [Link]
-
Weiss, M. S. (2013, September 2). Data Collection Strategies. [Link]
-
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Request PDF. (2025, August 8). One pot synthesis, X-ray crystal structure of 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives and studies of their optical properties. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (2024, February 13). Recrystallization (chemistry). In Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]
-
Palamarchuk, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). (1,3)Oxazolo(5,4-b)pyridine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxazolo(4,5-b)pyridin-2(3H)-one. PubChem. [Link]
-
PubChemLite. (n.d.). [9][10]oxazolo[5,4-c]pyridin-3-ol. PubChemLite. [Link]
-
ResearchGate. (n.d.). Synthesis of oxazolo-pyridine fusion hybrid. ResearchGate. [Link]
-
Palamarchuk, I. V., et al. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]
-
Palamarchuk, I. V., et al. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxazolo[4,5-C]pyridine. PubChem. [Link]
-
Chen, Y., et al. (2021). Synthesis of cis-fused-oxazolo/oxazino-isoquinolinones via photocascade reaction. Organic & Biomolecular Chemistry, 19(44), 9673-9677. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxazolo(4,5-b)pyridine. PubChem. [Link]
-
EMBL-EBI. (n.d.). oxazolo[4,5-b]pyridin-2(3H)-one (CHEBI:38580). ChEBI. [Link]
-
Wikimedia Commons. (2007, January 26). File:Oxazolo-54-c-pyridine.png. Wikimedia Commons. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. fiveable.me [fiveable.me]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. journals.iucr.org [journals.iucr.org]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. (1,3)Oxazolo(5,4-b)pyridine | C6H4N2O | CID 19831830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores [mdpi.com]
- 17. Oxazolo[4,5-b]pyridine | 273-97-2 [chemicalbook.com]
- 18. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Oxazolo[4,5-C]pyridine | C6H4N2O | CID 14666223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. PubChemLite - [1,2]oxazolo[5,4-c]pyridin-3-ol (C6H4N2O2) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to Validating Kinase Selectivity of 2-Methyl-Oxazolopyridine Scaffolds
In the landscape of kinase inhibitor discovery, the quest for selectivity is paramount. Kinases, a vast family of enzymes that regulate nearly all cellular processes, share a highly conserved ATP-binding pocket, making the development of specific inhibitors a formidable challenge.[1] The 2-methyl-oxazolopyridine scaffold has emerged as a promising chemotype, offering a unique structural framework for designing potent and selective kinase inhibitors. However, realizing this potential requires rigorous and multi-faceted validation of on-target potency and off-target activity.
This guide provides an in-depth comparison of methodologies for validating the kinase selectivity of 2-methyl-oxazolopyridine-based inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis against alternative inhibitor scaffolds, supported by experimental data.
The Imperative of Kinase Selectivity
The clinical success of kinase inhibitors is intrinsically linked to their selectivity profile. Off-target effects can lead to toxicity or unexpected pharmacological activities, complicating clinical development.[2] Therefore, a comprehensive understanding of an inhibitor's interactions across the human kinome is essential. Early and thorough selectivity profiling allows for the mitigation of potential liabilities and provides a clearer understanding of the compound's mechanism of action.[2]
Methodologies for Validating Kinase Selectivity: A Multi-Pronged Approach
A robust assessment of kinase inhibitor selectivity cannot rely on a single experimental approach. A combination of biochemical, cell-based, and proteomics-based assays is necessary to build a comprehensive and reliable selectivity profile.
Biochemical Assays: The Foundation of Potency Determination
Biochemical assays provide the initial, fundamental measure of a compound's inhibitory activity against a purified kinase. These assays are crucial for determining IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) and for broad kinome-wide screening.[3]
Common Biochemical Assay Formats:
-
Radiometric Assays: Considered the gold standard for their reliability, these assays, such as [γ-³³P]-ATP filter binding, directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[4][5]
-
Luminescence-Based Assays: Formats like ADP-Glo® measure the amount of ADP produced during the kinase reaction, offering a non-radioactive, high-throughput alternative.
-
Fluorescence-Based Assays: Techniques such as LanthaScreen® and fluorescence polarization (FP) utilize fluorescently labeled molecules to detect kinase activity or inhibitor binding.[4]
Experimental Causality: The choice of biochemical assay format depends on factors such as throughput requirements, cost, and the specific kinase being studied. While radiometric assays offer high sensitivity, non-radioactive methods are generally safer and more scalable for large-scale screening.[4][5] It is also critical to perform these assays at or near the ATP Kₘ of the kinase to obtain an accurate measure of potency, as many inhibitors are ATP-competitive.[6]
Cell-Based Assays: Bridging the Gap to Physiological Relevance
While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell. Cell-based assays provide a more physiologically relevant context by assessing target engagement and downstream signaling in intact cells.[7]
Key Cell-Based Assay Formats:
-
NanoBRET™ Target Engagement Assays: This technology measures the binding of a compound to its target kinase in live cells.[7][8][9] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.[7][9][10] Competitive displacement of the tracer by an inhibitor results in a loss of BRET signal, allowing for the determination of cellular IC50 values.[7][9]
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a kinase's substrate in cells.[7] A decrease in substrate phosphorylation upon inhibitor treatment provides a functional readout of kinase inhibition.[7]
-
Cell Proliferation Assays: For kinases implicated in cancer, assays like the BaF3 cell proliferation assay can be used.[7] In this system, the survival of BaF3 cells is dependent on the activity of an oncogenic kinase, and inhibition of this kinase leads to cell death.[7]
Experimental Causality: Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit a functional response.[10] The NanoBRET™ assay is particularly powerful for directly measuring target engagement and can also be used to determine the residence time of an inhibitor on its target.[7][8][9]
Chemical Proteomics: An Unbiased View of the Target Landscape
Chemical proteomics offers a powerful, unbiased approach to profile the targets of a kinase inhibitor across the proteome.[11] These methods typically involve affinity capture of kinases from cell lysates using immobilized, broad-spectrum kinase inhibitors, followed by quantitative mass spectrometry.[11][12]
Leading Chemical Proteomics Platforms:
-
Kinobeads: This technology utilizes beads functionalized with multiple, non-selective kinase inhibitors to enrich a large portion of the kinome from cell or tissue lysates.[1][11][12] By competing with the beads for kinase binding, a test compound's selectivity profile can be determined in a dose-dependent manner.[11][12]
-
Activity-Based Probes: These are covalent probes that react with specific residues in the active site of kinases, allowing for their enrichment and identification.[13][14]
Experimental Causality: Chemical proteomics provides a global view of a compound's selectivity in a near-physiological context, often identifying unexpected off-targets that might be missed in panel screens of recombinant enzymes.[11][12][15] This approach is invaluable for understanding the full spectrum of a compound's interactions and for de-risking potential liabilities.[1][12]
Comparative Analysis: 2-Methyl-Oxazolopyridine vs. Alternative Scaffolds
To illustrate the importance of comprehensive selectivity profiling, the following table presents hypothetical data comparing a 2-methyl-oxazolopyridine-based inhibitor (Compound A) with inhibitors based on other common scaffolds: pyrazolopyridine (Compound B) and pyrazole (Compound C).
| Kinase | Compound A (2-Methyl-Oxazolopyridine) IC50 (nM) | Compound B (Pyrazolopyridine) IC50 (nM) | Compound C (Pyrazole) IC50 (nM) |
| Target Kinase X | 10 | 15 | 25 |
| Off-Target Kinase Y | 500 | 50 | 800 |
| Off-Target Kinase Z | >10,000 | 250 | 1,500 |
This is hypothetical data for illustrative purposes.
This data highlights how different scaffolds can exhibit distinct selectivity profiles. While all three compounds are potent against the target kinase, Compound A demonstrates superior selectivity over the off-target kinases shown. The pyrazolopyridine scaffold of Compound B shows significant off-target activity against Kinase Y.[16][17][18] The pyrazole-based Compound C also displays some off-target effects.[19][20] This underscores the necessity of broad profiling to identify the most selective chemical matter for further development.
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological context, the following diagrams illustrate a typical kinase selectivity profiling workflow and a representative signaling pathway.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Caption: The MAPK/ERK signaling pathway, a common target of kinase inhibitors.[21]
Detailed Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol provides a step-by-step guide for performing a NanoBRET™ Target Engagement assay to determine the cellular IC50 of a 2-methyl-oxazolopyridine inhibitor.
Materials:
-
HEK293 cells
-
Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Test inhibitor (2-methyl-oxazolopyridine derivative)
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
Procedure:
-
Cell Transfection:
-
Plate HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Prepare a transfection mix of the kinase-NanoLuc® plasmid DNA and FuGENE® HD Transfection Reagent in Opti-MEM®.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in Opti-MEM®.
-
Add the diluted inhibitor to the transfected cells.
-
Add the NanoBRET™ Tracer to all wells at the appropriate concentration.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with filters for measuring donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
Validating the kinase selectivity of 2-methyl-oxazolopyridine scaffolds is a critical step in the development of novel therapeutics. A comprehensive approach that combines biochemical, cell-based, and chemical proteomics assays is essential for building a complete and reliable selectivity profile. By understanding the strengths and limitations of each method and by carefully designing experimental protocols, researchers can confidently identify the most promising lead candidates for further development. The 2-methyl-oxazolopyridine scaffold holds great potential, and with rigorous validation, it can pave the way for a new generation of selective and effective kinase inhibitors.
References
-
Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
Huang, T., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Royal Society of Chemistry. Available at: [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]
-
mediaTUM. (N.D.). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
James, L., et al. (2024). Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. Frontiers in Immunology. Available at: [Link]
-
Kinase Logistics. (N.D.). Cell-based Kinase Profiling Service. Kinase Logistics. Available at: [Link]
-
PubMed. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Royal Society of Chemistry. (N.D.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. Available at: [Link]
-
PubMed. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed. Available at: [Link]
-
PubMed. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]
-
MDPI. (2023). An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC - NIH. Available at: [Link]
-
ResearchGate. (N.D.). Inhibitor selectivity profiling. Inhibitors were screened against a... ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (N.D.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Available at: [Link]
-
National Center for Biotechnology Information. (N.D.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC - NIH. Available at: [Link]
-
MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Max Planck Institute of Biochemistry. (2019). Chemoproteomic selectivity profiling of PIKK and PI3K kinase inhibitors. Max Planck Institute of Biochemistry. Available at: [Link]
-
OncLive. (2018). Novel Approaches Tackle the JAK Pathway Beyond Ruxolitinib and Myelofibrosis. OncLive. Available at: [Link]
-
Royal Society of Chemistry. (N.D.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]
-
PubMed. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. Available at: [Link]
-
ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]
-
MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI. Available at: [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]
-
MDPI. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (N.D.). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central. Available at: [Link]
Sources
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. books.rsc.org [books.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assayquant.com [assayquant.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06623K [pubs.rsc.org]
- 14. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemoproteomic selectivity profiling of PIKK and PI3K kinase inhibitors - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 16. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Deciphering Molecular Structures with Infrared Light
An In-Depth Comparative Guide to the Infrared Spectroscopy of Primary Amines and Oxazole Rings
Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing a rapid and non-destructive method to probe the molecular structure of a substance.[1][2] The fundamental principle lies in the interaction of infrared radiation with molecular vibrations. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation.[1][3] This absorption event is recorded by the spectrometer, generating a unique spectral fingerprint that reveals the functional groups present within the molecule.
This guide, prepared for researchers and drug development professionals, offers a detailed comparison of the characteristic IR absorption bands for two crucial functional groups in medicinal chemistry: primary amines and the oxazole heterocyclic ring. We will delve into the specific vibrational modes, present comparative data, and provide a robust experimental protocol for acquiring high-quality spectra, grounded in the principles of scientific integrity and practical expertise.
PART 1: The Spectroscopic Signature of Primary Amines (-NH₂)
Primary amines (R-NH₂) are characterized by a nitrogen atom bonded to two hydrogen atoms and one alkyl or aryl group. Their IR spectra are distinguished by several key vibrational modes originating from the N-H and C-N bonds.
Key Vibrational Modes and Their Spectral Regions
-
N-H Stretching Vibrations: This is the most diagnostic region for identifying primary amines. Because the -NH₂ group has two N-H bonds, it gives rise to two distinct stretching absorptions:
-
Asymmetric Stretch: Occurs at a higher frequency, typically in the 3400-3500 cm⁻¹ range.[4][5]
-
Symmetric Stretch: Found at a lower frequency, usually between 3300-3400 cm⁻¹ .[4][5][6] These two sharp-to-medium intensity peaks are a hallmark of a primary amine.[6][7] They are generally less intense and sharper than the broad O-H stretching bands of alcohols, which appear in a similar region.[6][8][9]
-
-
N-H Bending (Scissoring) Vibration: This in-plane bending of the H-N-H angle results in a medium to strong absorption band in the 1550-1650 cm⁻¹ region.[4][8] This peak can sometimes be mistaken for a C=C double bond, but its presence alongside the dual N-H stretching peaks confirms the primary amine group.
-
N-H Wagging Vibration: This is an out-of-plane bending motion that produces a broad and strong band in the 650-900 cm⁻¹ region.[4][6] The broadening is often attributed to hydrogen bonding.[10]
-
C-N Stretching Vibration: The stretching of the carbon-nitrogen bond provides secondary evidence. Its position is dependent on the nature of the attached group:
An illustrative example is the spectrum of aniline, a primary aromatic amine. It clearly shows two N-H stretches around 3433 and 3356 cm⁻¹, an N-H bend near 1619 cm⁻¹, and a strong C-N stretch at 1281 cm⁻¹.[6][8][11]
Caption: Key vibrational modes of a primary amine group.
PART 2: The Spectroscopic Signature of the Oxazole Ring
Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. Their IR spectra are defined by the vibrations within the ring structure, which are more complex than the simple N-H modes of amines.
Key Vibrational Modes and Their Spectral Regions
Unlike primary amines, the unsubstituted oxazole ring itself has no N-H bonds, so the 3300-3500 cm⁻¹ region is typically empty of the characteristic amine doublet. The key absorptions arise from the stretching and bending of the ring's C=N, C=C, and C-O bonds.
-
C=N Stretching: The carbon-nitrogen double bond within the ring gives rise to a characteristic absorption band, typically found in the 1600-1650 cm⁻¹ region.[12] This band can sometimes overlap with C=C stretching absorptions.
-
Ring Stretching (including C=C and C-N): The entire heterocyclic ring undergoes complex stretching vibrations, often referred to as "ring breathing." These produce a series of bands, often in the 1300-1550 cm⁻¹ range.[13] For the parent oxazole, characteristic bands appear around 1537 cm⁻¹ and 1498 cm⁻¹.[13]
-
C-O-C Stretching: The stretching of the C-O-C moiety within the ring is a crucial identifier. These vibrations typically result in strong bands within the 1000-1300 cm⁻¹ region.[12] Specifically, asymmetric C-O-C stretching can be observed around 1144 cm⁻¹ in some benzoxazole derivatives.[14]
-
Ring Breathing and Deformation: Lower frequency bands corresponding to ring breathing and in-plane C-H deformations are also characteristic. For oxazole, these have been noted around 1143 cm⁻¹, 1080 cm⁻¹, and 1045 cm⁻¹.[13]
Caption: Key bonds in the oxazole ring giving rise to IR absorptions.
PART 3: Comparative Analysis: Distinguishing Primary Amines from Oxazoles
The most definitive way to distinguish a primary amine from an oxazole ring is by examining the high-frequency region of the IR spectrum.
| Vibrational Mode | Primary Amine (-NH₂) | Oxazole Ring | Key Differentiator |
| N-H Stretch | Two characteristic bands (asymmetric & symmetric) at 3300-3500 cm⁻¹ [6][15] | Absent (unless an -NH₂ substituent is present elsewhere) | Presence vs. Absence. This is the primary and most reliable distinguishing feature. |
| N-H Bend (Scissoring) | Strong band at 1550-1650 cm⁻¹ [4][8] | Absent | Confirms the primary amine structure. |
| C=N Stretch | Absent | Present at ~1600-1650 cm⁻¹ [12] | A key indicator for the oxazole ring, though it can overlap with the amine N-H bend. |
| Ring Skeletal/Breathing | Absent | Multiple bands in the 1300-1550 cm⁻¹ region[13] | Indicates a heterocyclic or aromatic ring system. |
| C-O-C Stretch | Absent | Strong bands in the 1000-1300 cm⁻¹ region[12] | A strong indicator for the presence of the ether-like linkage in the oxazole ring. |
| N-H Wag | Broad, strong band at 650-900 cm⁻¹ [4][6] | Absent | Provides further evidence for a primary amine. |
PART 4: Experimental Protocol for High-Fidelity ATR-FTIR Analysis
To ensure the acquisition of reliable and reproducible IR spectra, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is a widely used Fourier Transform Infrared (FTIR) sampling technique that requires minimal to no sample preparation, making it ideal for a wide range of solids and liquids.[16]
Causality and Trustworthiness in the ATR-FTIR Workflow
The protocol described below is designed as a self-validating system. Each step has a clear scientific rationale aimed at eliminating common sources of error, such as atmospheric interference and poor sample contact, thereby ensuring the trustworthiness of the final spectrum.
Step-by-Step Methodology
-
Instrument Preparation and Background Scan
-
Action: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Use a soft, lint-free wipe lightly dampened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely.
-
Rationale: Any residue on the crystal from previous samples or cleaning solvents will absorb IR radiation and appear in your sample's spectrum. A clean crystal is paramount for a pure spectrum.
-
Action: Initiate a "background" scan with the clean, empty ATR accessory in place.
-
Rationale: This critical step measures the ambient spectrum of the instrument's environment, including atmospheric water vapor and carbon dioxide.[17] The instrument software then subtracts this background from the sample scan, ensuring that the final spectrum contains only information from the sample itself.
-
-
Sample Application
-
For Solid Samples (Powders): Place a small amount of the powder directly onto the center of the ATR crystal.
-
For Liquid Samples: Place a single drop of the liquid onto the crystal.[18]
-
Rationale: ATR spectroscopy probes only the shallow surface of the sample (a few micrometers), so only a small amount of material is needed.[19]
-
-
Ensuring Optimal Sample Contact
-
Action: Lower the ATR press arm and apply consistent pressure to the solid sample. A built-in torque knob often indicates when sufficient pressure is reached.
-
Rationale: The quality of an ATR spectrum is highly dependent on intimate contact between the sample and the crystal surface.[18] Poor contact results in weak, distorted, or noisy spectra. This step ensures the evanescent wave effectively penetrates the sample.[16]
-
-
Spectrum Acquisition
-
Action: Initiate the sample scan. The instrument will co-add multiple scans (typically 16 to 64) to generate the final spectrum.
-
Rationale: Co-adding scans is a process of signal averaging. It significantly improves the signal-to-noise ratio, resulting in a cleaner, more interpretable spectrum.
-
-
Data Processing and Cleaning
-
Action: After acquisition, clean the sample completely from the ATR crystal using the same method as in Step 1.
-
Action: Process the spectrum using the instrument software. This may include an ATR correction (to make the spectrum appear more like a traditional transmission spectrum) and a baseline correction to remove any broad, rolling features.
-
Rationale: Proper data processing enhances the visual quality of the spectrum, making it easier to accurately identify peak positions and intensities.
-
Caption: A validated workflow for acquiring high-quality ATR-FTIR spectra.
Conclusion
IR spectroscopy offers an invaluable tool for the structural elucidation of organic molecules. For drug development professionals, the ability to rapidly and accurately distinguish between functional groups like primary amines and oxazole rings is critical. The key lies in a systematic approach: first, by recognizing the highly diagnostic dual N-H stretching bands of a primary amine in the 3300-3500 cm⁻¹ region, and second, by identifying the characteristic ring and C-O-C stretching vibrations of the oxazole ring at lower wavenumbers. By coupling this spectral knowledge with a robust and validated experimental protocol, researchers can confidently leverage the power of IR spectroscopy to advance their scientific endeavors.
References
-
IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange. Retrieved from [Link]
-
Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]
-
OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). Comprehensive Organic Chemistry. Retrieved from [Link]
-
Stewart, J. E. (1957). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 26(2), 248-254. Retrieved from [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
-
Kumar, S., & Singh, S. (2018). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. Retrieved from [Link]
-
Singh, S. K., & Rai, A. K. (2011). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Journal of Atoms and Molecules, 1(2), 101-112. Retrieved from [Link]
-
24.10: Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Al-Juburi, S. A. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1845-1853. Retrieved from [Link]
-
Experimental workflow of the ATR-FTIR spectroscopy-based method for... (n.d.). ResearchGate. Retrieved from [Link]
-
Aniline. (n.d.). NIST WebBook. Retrieved from [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved from [Link]
-
Fourier Transform Infrared Spectroscopy. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]
-
Singh, P., & Kumar, R. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Retrieved from [Link]
-
Lab 2 - Infrared Spectroscopy (IR). (n.d.). WebAssign. Retrieved from [Link]
-
24.10 Spectroscopy of Amines. (2023, November 20). Chemistry LibreTexts. Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Arjunan, V., et al. (2012, October 2). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 888-900. Retrieved from [Link]
-
7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts. Retrieved from [Link]
-
Cataliotti, R., & Paliani, G. (1974). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 52(23), 4055-4059. Retrieved from [Link]
-
Experiment 11 — Infrared Spectroscopy. (n.d.). Dartmouth College. Retrieved from [Link]
-
The infrared spectrum of isoxazole in the range 600–1400 cm... (2025, August 10). ResearchGate. Retrieved from [Link]
-
CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (2025, August 6). ResearchGate. Retrieved from [Link]
-
High-resolution infrared and theoretical study of gaseous oxazole in the 600–1400cm−1 region. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
IR Spectroscopy Tutorial. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). University of Babylon. Retrieved from [Link]
-
Reva, I., et al. (2018). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. The Journal of Physical Chemistry A, 122(45), 9074-9086. Retrieved from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Infrared study of the C—H stretching region of five-membered heterocyclic compounds. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
Pdf. (n.d.). Elixir International Journal. Retrieved from [Link]
-
(PDF) Infrared Study of the C—H Stretching Region of - Amanote Research. (n.d.). Amanote. Retrieved from [Link]
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. amherst.edu [amherst.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. wikieducator.org [wikieducator.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. journalspub.com [journalspub.com]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 14. esisresearch.org [esisresearch.org]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. measurlabs.com [measurlabs.com]
- 17. mse.washington.edu [mse.washington.edu]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
Safety Operating Guide
Navigating the Disposal of 2-Methyloxazolo[4,5-c]pyridin-7-amine: A Guide to Safe and Compliant Laboratory Practices
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Methyloxazolo[4,5-c]pyridin-7-amine. As specific safety and disposal data for this compound are not extensively published, this document synthesizes best practices derived from the known hazards of structurally related heterocyclic amines and pyridine derivatives. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with the highest degree of safety and regulatory compliance.
Part 1: Hazard Assessment and Characterization
The fundamental principle of safe disposal is a thorough understanding of the material's potential hazards. 2-Methyloxazolo[4,5-c]pyridin-7-amine, as a substituted pyridine and heterocyclic amine, should be handled as a hazardous substance. The pyridine ring and amine functional group suggest potential for toxicity and irritant properties.
Based on data from analogous compounds, the anticipated hazard profile is summarized below. All personnel must handle this compound with the assumption that it possesses these characteristics.
| Hazard Category | Potential Effect | Rationale / Supporting Evidence from Related Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Many pyridine and amine derivatives are classified as toxic.[2][3] |
| Skin Corrosion / Irritation | Causes skin irritation or, potentially, severe skin burns.[1][4][5] | Amine functional groups can be corrosive or irritating to the skin.[6] |
| Serious Eye Damage / Irritation | Causes serious eye irritation or damage.[1][4][5] | A common hazard for this class of chemicals.[2][5][6] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation of dust or vapors should be avoided. |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects. | Pyridine-based compounds can be environmental hazards. |
Part 2: Personnel Safety and Required Protective Equipment
Given the anticipated hazards, strict adherence to personal protective equipment (PPE) protocols is mandatory. The causality is clear: preventing exposure is the most effective way to mitigate risk. All handling and disposal procedures must be conducted within a certified chemical fume hood.[7][8]
| Equipment | Specification | Purpose and Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard. | Prevents eye contact with the chemical, which can cause serious damage.[2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). | Prevents dermal absorption, a significant route of exposure for toxic amines.[9] Contaminated gloves must be disposed of as chemical waste. |
| Body Protection | A chemically resistant lab coat. | Protects skin and personal clothing from contamination.[9] |
| Respiratory Protection | Not typically required if work is performed in a functional chemical fume hood. | A NIOSH-approved respirator may be necessary for spill clean-up outside of a fume hood.[6] |
Part 3: Waste Segregation and Containerization Workflow
Proper segregation is critical to prevent accidental and dangerous chemical reactions within a waste container. Amine compounds are incompatible with certain chemical classes.
Key Incompatibilities:
-
Strong Oxidizing Agents (e.g., perchlorates, nitrates)[9]
-
Strong Acids (e.g., hydrochloric acid, sulfuric acid)[9]
Waste containing 2-Methyloxazolo[4,5-c]pyridin-7-amine must be collected in a dedicated hazardous waste container, separate from these incompatible materials.
Caption: Waste Segregation Decision Process.
Part 4: Step-by-Step Disposal Protocols
This section provides actionable, procedural guidance for managing different waste streams of 2-Methyloxazolo[4,5-c]pyridin-7-amine.
Protocol 1: Disposal of Solid (Neat) Compound
-
Preparation: Designate a specific area within a chemical fume hood for the waste transfer. Assemble all necessary PPE and have the labeled waste container ready.
-
Transfer: Using a dedicated spatula, carefully transfer the solid waste from its original container into a designated, properly labeled hazardous waste container.
-
Avoid Dust Generation: Perform the transfer slowly to minimize the creation of airborne dust.[2]
-
Container Sealing: Securely cap the waste container immediately after the transfer. Do not leave it open.
-
Decontamination: Decontaminate the spatula and any surfaces. The cleaning materials (e.g., wipes) must also be disposed of as contaminated solid waste.
Protocol 2: Disposal of Contaminated Labware and PPE
-
Solid Waste Collection: Place all disposables that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips, contaminated wipes) into a heavy-duty plastic bag or a lined container designated for this waste stream.[11]
-
Glassware Decontamination: For non-disposable glassware, a triple rinse procedure is required.[12][13]
-
Packaging: Once the contaminated materials bag is full, seal it, label it clearly, and place it in the designated satellite accumulation area.
Protocol 3: Management of Spills
-
Evacuation and Alerting: If a significant spill occurs, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Containment: For small spills within a fume hood, use an appropriate absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7][9][14] Do not use combustible materials like paper towels to absorb large quantities.
-
Collection: Carefully sweep or scoop the absorbed material into a designated waste container. Use non-sparking tools if a flammable solvent is present.[14]
-
Final Decontamination: Clean the spill area thoroughly with a cloth or sponge and a suitable solvent. Dispose of all cleaning materials as hazardous waste.
-
Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.
Part 5: Final Disposal and Emergency First Aid
Final Disposal: All chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][7][15] Never dispose of this chemical in the regular trash or down the sewer system.[7][13] Ensure the waste container is properly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Methyloxazolo[4,5-c]pyridin-7-amine"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
Emergency First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, seek medical attention.[1][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4]
Comprehensive Disposal Workflow
The following diagram illustrates the complete lifecycle for the disposal of 2-Methyloxazolo[4,5-c]pyridin-7-amine, from initial handling to final pickup.
Caption: End-to-End Disposal Workflow for 2-Methyloxazolo[4,5-c]pyridin-7-amine.
References
-
Toxicological Profile for Pyridine. (n.d.). NCBI. Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - Pyridine. (n.d.). Avantor. Retrieved from [Link]
-
Hazard Summary - Pyridine. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Safety Data Sheet - Pyrazolo[1,5-a]pyrimidin-6-amine. (2022, February 9). Kishida Chemical Co., Ltd. Retrieved from [Link]
-
Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. (2023, December 21). Kishida Chemical Co., Ltd. Retrieved from [Link]
-
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Organic Chemistry Praktikum. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Laboratory waste. (2025, May 28). Karolinska Institutet. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. vumc.org [vumc.org]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. collectandrecycle.com [collectandrecycle.com]
Personal protective equipment for handling 2-Methyloxazolo[4,5-c]pyridin-7-amine
Executive Safety Summary
Compound Class: Fused Heterocyclic Amine (Oxazolopyridine) Primary Hazard Classification: Potent Irritant / Potential Bioactive Agent
As researchers, we often treat structural intermediates as inert building blocks. This is a critical error. 2-Methyloxazolo[4,5-c]pyridin-7-amine possesses a nitrogen-rich fused scaffold similar to adenine and various kinase inhibitors. Until specific toxicological data (LD50/LC50) confirms otherwise, you must handle this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate (OEB 3 equivalent) .
Immediate Risks:
-
Inhalation: Fine crystalline dusts of fused pyridines are highly irritating to the upper respiratory tract and may possess bioavailability if inhaled.
-
Dermal Absorption: The oxazole ring enhances lipophilicity, potentially increasing skin permeation rates compared to simple pyridines.
-
Ocular: Basic amines are corrosive/irritating to corneal tissue.
Risk Assessment & Control Banding
We utilize a Control Banding approach. Since full toxicological datasets are often absent for specific isomers like the [4,5-c] variant, we default to Band 3 (Potent/Toxic) protocols.
| Parameter | Hazard Description | Control Measure |
| Physical State | Fine solid powder (prone to electrostatic charging). | Engineering Control: Weigh only in a certified Chemical Fume Hood or Powder Containment Balance Enclosure. |
| Chemical Activity | Basic amine; potential hydrogen bond donor/acceptor (kinase scaffold). | PPE: Double nitrile gloves; immediate wash-off protocol. |
| Route of Entry | Inhalation (Dust) > Dermal > Ingestion. | Respiratory: N95 minimum (if outside hood); P100/PAPR for spill cleanup. |
PPE Specification Matrix
Do not rely on generic "lab safety" rules. Use this specific matrix for this compound class.
A. Respiratory Protection[1][2][3][4][5][6][7][8]
-
Primary Barrier: Engineering controls (Fume Hood) are mandatory.
-
Secondary Barrier (PPE):
-
Routine Handling: Surgical masks are insufficient against <10µm amine particles. Use a fit-tested N95 or FFP3 respirator if the sash must be raised above 18 inches.
-
Spill Cleanup: Full-face elastomeric respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. The OV cartridge protects against solvents (DMSO/DCM) used during cleanup.
-
B. Dermal Protection (Gloves)
-
Material: Nitrile (ASTM D6319 compliant).
-
Thickness: Minimum 5 mil (0.12 mm) for outer glove.
-
Technique: Double Gloving is required.
-
Inner Glove: Standard 4 mil nitrile (bright color).
-
Outer Glove: Extended cuff 5-8 mil nitrile (dark color).
-
Rationale: This provides a visual indicator of breaches and covers the wrist gap, a common exposure point during weighing.
-
C. Ocular Protection[1][6][7]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do not use safety glasses with side shields alone. Amine dusts track around shields. Goggles must form a seal.[1]
D. Body Protection[1][2][5][6][7][9]
-
Lab Coat: Tyvek® or chemically resistant, disposable lab coat with elastic cuffs. Cotton coats absorb powders and become secondary contamination sources.
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the state of the material (Solid vs. Solution).
Figure 1: Decision logic for PPE selection based on physical state. Note the increased dermal requirements when the compound is in solution due to solvent-assisted permeation.
Operational Protocol: The "Safe Loop"
This protocol ensures that the PPE is effective. PPE is only as good as the donning/doffing procedure.
Step 1: Pre-Work Preparation
-
Static Control: Place an ionizing fan or anti-static gun inside the hood. Oxazolopyridines are often "fluffy" crystals that fly easily.
-
Solvent Prep: Pre-measure solvents (e.g., DMSO) before opening the solid vial to minimize open time.
Step 2: Weighing & Handling
-
Don PPE: Put on inner gloves, Tyvek coat, then outer gloves (over cuffs).
-
Transfer: Open vial only inside the hood. Use a disposable antistatic spatula.
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in Methanol before returning it to storage. This prevents "trace migration" to the fridge handle.
Step 3: Doffing (Critical Step)
Most exposures occur here.
-
Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Dispose in solid hazardous waste.
-
Inspection: Check inner gloves for colored dust. If clean, remove lab coat.
-
Wash: Wash hands with soap and cool water (warm water opens pores).
Emergency & Disposal Procedures
Spill Management
If >100mg is spilled outside the hood:
-
Evacuate the immediate area for 10 minutes to allow aerosols to settle.
-
Don PPE: P100 Respirator, Double Gloves, Tyvek suit.
-
Neutralize: Cover powder with wet paper towels (prevents dusting). Wipe up with a 5% surfactant solution.
-
Waste: Place all cleanup materials in a sealed bag labeled "Toxic Solid Organic."
Waste Disposal[2][10]
-
Solids: Segregate into "Hazardous Solid - Toxic." Do not mix with general trash.
-
Liquids: If dissolved in DMSO/DMF, dispose in "Halogenated/Non-Halogenated Organic Solvents" (depending on the co-solvent).
-
Container: Triple rinse the empty vial with DMSO before glass disposal.
Workflow Visualization
Figure 2: Operational workflow emphasizing the containment zone (Blue) and the critical exit decontamination steps (Red).
References
-
PubChem. (2025). Compound Summary: 2-Methyloxazolo[4,5-c]pyridine derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Respiratory Protection Standards (29 CFR 1910.134).[1][2] United States Department of Labor. [Link][2]
-
European Chemicals Agency (ECHA). (2025). Guidance on the compilation of safety data sheets.[3][4][5][6][7][8][Link]
-
SafeWork Australia. (2023). Model Code of Practice: Managing risks of hazardous chemicals in the workplace.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
